Dolasetron-d4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H20N2O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
[(3S,7R)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 4,5,6,7-tetradeuterio-1H-indole-3-carboxylate |
InChI |
InChI=1S/C19H20N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,20H,5-8,10H2/t11?,12-,13+,14?/i1D,2D,3D,4D |
InChI Key |
UKTAZPQNNNJVKR-PCDIQPFJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=CN2)C(=O)OC3C[C@H]4CC5C[C@@H](C3)N4CC5=O)[2H])[2H] |
Canonical SMILES |
C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Foundational & Exploratory
Dolasetron-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Dolasetron-d4, a deuterated analog of the potent and selective 5-HT3 receptor antagonist, Dolasetron. This document outlines its chemical structure, and physical properties, and explores its primary application as an internal standard in pharmacokinetic and metabolic studies. Detailed experimental methodologies, signaling pathways, and logical workflows are presented to support its use in a research and drug development context.
Chemical Structure and Properties
This compound is a stable isotope-labeled version of Dolasetron, where four hydrogen atoms on the indole ring have been replaced with deuterium. This isotopic substitution renders the molecule heavier, allowing it to be distinguished from its non-deuterated counterpart by mass spectrometry without significantly altering its chemical properties.
Chemical Structure
IUPAC Name: [(3S,7R)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate-d4
SMILES: O=C(C1=CNC2=C1C([2H])=C([2H])C([2H])=C2[2H])O[C@H]3C[C@]4([H])N5CC(--INVALID-LINK--C[C@@]5([H])C3)=O[1]
Physicochemical Properties
Quantitative data for this compound is not extensively published. The following table summarizes the known properties of this compound and its non-deuterated analog, Dolasetron. The properties of Dolasetron serve as a close approximation for its deuterated form.
| Property | This compound | Dolasetron |
| Molecular Formula | C₁₉H₁₆D₄N₂O₃ | C₁₉H₂₀N₂O₃ |
| Molecular Weight | 328.40 g/mol [1] | 324.37 g/mol |
| Appearance | - | White to off-white powder |
| Melting Point | Not Reported | 278 °C (as mesylate salt)[2] |
| Solubility (Qualitative) | Soluble in Acetone, Acetonitrile, DMSO, Methanol | Freely soluble in water and propylene glycol; slightly soluble in ethanol and normal saline (as mesylate salt)[2] |
| pKa (Strongest Basic) | Not Reported | 5.68 (Predicted)[3] |
| LogP | Not Reported | 2.1[2] |
| Unlabeled CAS Number | 115956-12-2[1] | 115956-12-2 |
Mechanism of Action: 5-HT3 Receptor Antagonism
This compound, like its parent compound, functions as a highly specific and selective antagonist of the serotonin 5-HT3 receptor.[4][5] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to neuronal depolarization.[6][7][8] In the context of emesis, particularly chemotherapy-induced nausea and vomiting (CINV), serotonin is released by enterochromaffin cells in the small intestine. This released serotonin activates 5-HT3 receptors on vagal afferent nerves, which in turn signal the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, initiating the vomiting reflex.[4][9][10]
Dolasetron blocks this pathway by competitively inhibiting serotonin binding to the 5-HT3 receptor, thereby preventing the initiation of the emetic signal. The parent drug is rapidly and completely metabolized to a reduced, active metabolite, hydrodolasetron, which is primarily responsible for the pharmacological effect.[9][10][11]
Signaling Pathway of 5-HT3 Receptor Activation
The following diagram illustrates the downstream signaling cascade initiated by the activation of the 5-HT3 receptor, a pathway that is effectively blocked by Dolasetron.
Caption: 5-HT3 receptor activation and downstream signaling cascade leading to emesis.[1]
Experimental Protocols
Plausible Synthesis of this compound
The deuteration of the indole ring of Dolasetron can be achieved through acid-catalyzed hydrogen-deuterium exchange.
Objective: To introduce four deuterium atoms onto the benzene portion of the indole ring of Dolasetron.
Materials:
-
Dolasetron
-
Deuterated sulfuric acid (D₂SO₄)
-
Deuterated methanol (CD₃OD)
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve Dolasetron in deuterated methanol (CD₃OD).
-
Deuteration: Add a catalytic amount of deuterated sulfuric acid (e.g., 20 wt %) to the solution.[12][13]
-
Heating: Heat the reaction mixture at a temperature ranging from 60-90°C.[12][13] The reaction progress can be monitored by taking small aliquots and analyzing them by LC-MS to determine the extent of deuterium incorporation.
-
Quenching and Extraction: Once the desired level of deuteration is achieved, cool the reaction to room temperature. Carefully neutralize the acid with a saturated sodium bicarbonate solution. Extract the product into an organic solvent such as dichloromethane.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound using silica gel column chromatography to separate it from any unreacted starting material and byproducts.[14] The purity of the final product should be assessed by HPLC and the deuterium incorporation confirmed by mass spectrometry and ¹H NMR.
Use of this compound as an Internal Standard in LC-MS/MS Analysis
This compound is primarily used as an internal standard (IS) for the accurate quantification of Dolasetron and its metabolites in biological matrices.[15][16] The IS is added at a known concentration to both calibration standards and unknown samples to correct for variations in sample preparation, injection volume, and matrix effects during ionization.[17][18]
Objective: To accurately quantify Dolasetron in a plasma sample using this compound as an internal standard.
Materials:
-
Plasma samples (calibration standards, quality controls, and unknown samples)
-
This compound stock solution of known concentration
-
Dolasetron stock solution for calibration standards
-
Protein precipitation agent (e.g., acetonitrile)
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
To a 100 µL aliquot of plasma, add a fixed amount (e.g., 10 µL) of the this compound internal standard solution.
-
Add a protein precipitation agent, such as 300 µL of cold acetonitrile, to the plasma sample.
-
Vortex the mixture vigorously to precipitate the proteins.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto an appropriate HPLC column (e.g., C18).
-
Separate the analyte (Dolasetron) and the internal standard (this compound) using a suitable mobile phase gradient.
-
Detect and quantify the compounds using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Dolasetron and this compound should be monitored.
-
-
Quantification:
-
Calculate the peak area ratio of the analyte (Dolasetron) to the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Dolasetron in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Experimental Workflows
Pharmacokinetic Study Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study where this compound is used as an internal standard for the quantification of Dolasetron in plasma samples.
Caption: Workflow for a pharmacokinetic study using this compound as an internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgsyn.org [orgsyn.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 7. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 8. proteopedia.org [proteopedia.org]
- 9. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. Pharmacokinetics of intravenous dolasetron in cancer patients receiving high-dose cisplatin-containing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Programmable Deuteration of Indoles via Reverse Deuterium Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 16. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Dolasetron-d4: A Technical Guide for its Application in Research
For Researchers, Scientists, and Drug Development Professionals
Core Applications of Dolasetron-d4 in Research
This compound is the deuterium-labeled form of Dolasetron, a potent and selective serotonin 5-HT3 receptor antagonist. In the realm of scientific research, this compound serves a critical and highly specific purpose as an internal standard for the quantitative analysis of Dolasetron and its primary active metabolite, hydrodolasetron.[1][2] Its application is predominantly in the field of pharmacokinetics, where accurate measurement of drug and metabolite concentrations in biological matrices is essential.
The incorporation of deuterium atoms results in a molecule that is chemically identical to Dolasetron but has a higher molecular weight. This mass difference is the key to its utility in mass spectrometry-based analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] When added to a biological sample, this compound behaves identically to the unlabeled Dolasetron throughout the sample preparation and analysis process. This co-elution and co-ionization allows it to compensate for variations in sample extraction, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the quantification of the unlabeled drug.
While deuteration can potentially alter the pharmacokinetic profile of a drug, the primary role of this compound in research is not as a therapeutic agent itself, but as a tool to facilitate the study of the non-labeled parent compound, Dolasetron.[1][3]
Experimental Protocols: Quantification of Dolasetron and Hydrodolasetron
Sample Preparation: Salt-Induced Phase Separation Extraction (SIPSE)
This method offers high extraction efficiency and minimizes matrix interferences.
-
Initial Step: To 200 µL of human plasma in a centrifuge tube, add a precise amount of this compound solution (as the internal standard).
-
Protein Precipitation and Extraction: Add 600 µL of acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins and extract the analytes.
-
Phase Separation: Add 100 µL of a 2 mol/L sodium carbonate aqueous solution. Vortex for 30 seconds. This induces the separation of the acetonitrile layer.
-
Centrifugation: Centrifuge the sample at 12,000 rpm for 5 minutes.
-
Sample Collection: Transfer the upper acetonitrile layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase and inject a small volume (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and an aqueous buffer (e.g., 0.02M dipotassium hydrogen orthophosphate, pH adjusted to 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for Dolasetron, hydrodolasetron, and this compound.
-
Data Presentation
The following tables summarize typical parameters for the quantification of Dolasetron and hydrodolasetron.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Chromatography | |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.02M KH2PO4 (pH 3.0) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Calibration and Quality Control Data
| Analyte | Calibration Range | Limit of Quantification (LOQ) |
| Dolasetron | 7.9 - 4750.0 ng/mL[4] | 7.9 ng/mL[4] |
| Hydrodolasetron | 4.8 - 2855.1 ng/mL[4] | 4.8 ng/mL[4] |
Mandatory Visualizations
Caption: Experimental workflow for Dolasetron quantification.
Caption: Metabolic pathway of Dolasetron.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Simultaneous measurement of dolasetron and its major metabolite, MDL 74,156, in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and hydrodolasetron in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Dolasetron-d4 as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Dolasetron-d4 when used as an internal standard in bioanalytical methods. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the principles and practices of using stable isotope-labeled internal standards for quantitative analysis.
Introduction: The Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound added in a known and constant amount to all calibration standards, quality control samples, and study samples. The primary function of an IS is to correct for the variability in the analytical procedure, thereby improving the accuracy and precision of the measurement of the analyte of interest. An ideal internal standard should be chemically and physically similar to the analyte but distinguishable by the detector.
Dolasetron and this compound: A Comparative Overview
Dolasetron is a selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting.[1][2] Its deuterated analog, this compound, is a stable isotope-labeled version of the molecule where four hydrogen atoms have been replaced by deuterium atoms. This substitution results in a molecule that is chemically identical to Dolasetron in terms of its physicochemical properties, such as polarity, solubility, and chromatographic retention time, but has a different molecular weight. This mass difference allows it to be distinguished from the unlabeled Dolasetron by a mass spectrometer.
Mechanism of Action of this compound as an Internal Standard
The core mechanism of this compound as an internal standard lies in its ability to mimic the behavior of the analyte (Dolasetron) throughout the entire analytical process, from sample preparation to detection. By doing so, it compensates for potential variations at each step.
Compensation for Sample Preparation Variability
During sample preparation, which often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction, both Dolasetron and this compound will exhibit nearly identical recovery rates. If a portion of the sample is lost during any of these steps, the ratio of the analyte to the internal standard will remain constant, ensuring that the calculated concentration of the analyte is not affected.
Correction for Chromatographic Effects
In liquid chromatography, Dolasetron and this compound co-elute, meaning they have the same retention time. This is because the substitution of hydrogen with deuterium has a negligible effect on the polarity and interaction with the stationary phase of the chromatographic column. Any slight variations in retention time due to changes in mobile phase composition, flow rate, or column temperature will affect both compounds equally.
Mitigation of Matrix Effects in Mass Spectrometry
Matrix effects, which are the suppression or enhancement of the analyte's ionization in the mass spectrometer's ion source due to co-eluting compounds from the biological matrix (e.g., plasma, urine), are a significant challenge in bioanalysis. Since this compound co-elutes with Dolasetron and has the same ionization efficiency, it will experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the matrix effect is effectively normalized, leading to a more accurate quantification.
Experimental Protocols
The following sections provide a representative experimental protocol for the quantification of Dolasetron in human plasma using this compound as an internal standard with LC-MS/MS.
Sample Preparation: Salt-Induced Phase Separation Extraction (SIPSE)
This method has been shown to have high extraction efficiency and low matrix interference for Dolasetron.[3]
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) and vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins and vortex for 1 minute.
-
Add 150 µL of a 2 mol/L sodium carbonate aqueous solution to induce phase separation and vortex for 30 seconds.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer the upper acetonitrile layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical LC-MS/MS parameters that can be optimized for the analysis of Dolasetron and this compound.
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 10% B, increase to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Dolasetron: m/z 325.2 -> 168.1this compound: m/z 329.2 -> 172.1 |
| Ion Source Temp. | 550°C |
| Ion Spray Voltage | 5500 V |
| Declustering Potential | 55 V |
| Collision Energy | 37 V |
Data Presentation: Bioanalytical Method Validation Parameters
A bioanalytical method using this compound as an internal standard should be fully validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize the typical acceptance criteria and representative data for key validation parameters.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Dolasetron | 0.1 - 100 | ≥ 0.99 |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤ 20 | 80 - 120 | ≤ 20 | 80 - 120 |
| Low | 0.3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Medium | 10 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High | 80 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | > 90 | 95 - 105 |
| High | 80 | > 90 | 95 - 105 |
Recovery data is based on the SIPSE method for Dolasetron.[3]
Mandatory Visualizations
Signaling Pathway of Dolasetron
Caption: Pharmacological mechanism of Dolasetron as a 5-HT3 antagonist.
Experimental Workflow for Bioanalysis using this compound
Caption: Workflow for Dolasetron quantification using this compound.
Conclusion
This compound serves as an exemplary internal standard for the quantitative bioanalysis of Dolasetron. Its mechanism of action is rooted in its chemical and physical similarity to the analyte, which allows it to effectively compensate for variability in sample preparation, chromatography, and mass spectrometric detection. The use of this compound, in conjunction with a validated LC-MS/MS method, ensures the generation of accurate, precise, and reliable pharmacokinetic data, which is crucial for drug development and clinical studies.
References
- 1. Simultaneous measurement of dolasetron and its major metabolite, MDL 74,156, in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preliminary pharmacokinetics of intravenous and subcutaneous dolasetron and pharmacodynamics of subcutaneous dolasetron in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and hydrodolasetron in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Synthesis and Isotopic Purity of Dolasetron-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Dolasetron-d4. Dolasetron is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery.[1][2][3][4] Its deuterated analog, this compound, serves as a crucial internal standard for quantitative bioanalytical assays using techniques like NMR, GC-MS, or LC-MS.[5] The incorporation of stable heavy isotopes is a common practice in drug development to trace and quantify drug molecules and to potentially modify their pharmacokinetic profiles.[5][6]
Synthesis of this compound
The synthesis of this compound typically involves the introduction of four deuterium atoms into the Dolasetron molecule. A common and effective method for this is the deuteration of a suitable precursor. While specific proprietary synthesis routes may vary, a plausible and chemically sound approach involves the use of a deuterated starting material for the construction of the indole-3-carboxylic acid portion of the molecule, followed by esterification with the endo-8-azabicyclo[3.3.1]nonan-3-ol moiety.
A key intermediate in a potential synthesis is indole-d5, which can then be selectively functionalized. The following proposed reaction scheme outlines a viable pathway.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Synthesis of Indole-3-carboxylic acid-d4
-
Vilsmeier-Haack Formylation: To a solution of indole-d5 in anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise at 0°C. The reaction mixture is stirred at room temperature for a specified duration. Upon completion, the reaction is quenched with ice-cold water and neutralized to precipitate indole-3-carboxaldehyde-d4. The product is then filtered, washed, and dried.
-
Oxidation: The synthesized indole-3-carboxaldehyde-d4 is dissolved in a suitable solvent mixture, such as aqueous acetone. An oxidizing agent, for instance, potassium permanganate (KMnO4) or silver(I) oxide (Ag2O), is added portion-wise while maintaining the reaction temperature. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is worked up to isolate indole-3-carboxylic acid-d4.
Synthesis of this compound (Esterification)
-
To a solution of indole-3-carboxylic acid-d4 and endo-8-azabicyclo[3.3.1]nonan-3-ol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), or 1,1'-carbonyldiimidazole (CDI) is added.
-
The reaction mixture is stirred at room temperature until the starting materials are consumed, as monitored by TLC or HPLC.
-
The reaction mixture is then filtered to remove any solid byproducts.
-
The filtrate is washed sequentially with dilute acid, dilute base, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Data Presentation: Synthesis
| Parameter | Value |
| Starting Material | Indole-d5 |
| Reagents | POCl3, DMF, KMnO4, Endo-8-azabicyclo[3.3.1]nonan-3-ol, DCC, DMAP |
| Solvents | Dichloromethane, Acetone, Water |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | Varies per step |
| Purification Method | Column Chromatography |
| Yield (%) | To be determined experimentally |
| Chemical Purity (%) | To be determined experimentally |
Isotopic Purity Analysis
The determination of isotopic purity is critical to ensure the reliability of this compound as an internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.
Mass Spectrometry (MS)
High-resolution mass spectrometry, often coupled with a separation technique like HPLC (HPLC-HRMS), is a powerful tool for determining isotopic enrichment.[7][8][9][10] The high mass accuracy of instruments like time-of-flight (TOF) mass spectrometers allows for the clear resolution of the deuterated compound from its unlabeled counterpart and other isotopic variants.[7]
The isotopic purity is calculated by comparing the integrated peak areas of the deuterated isotopologue ([M+H]+ for this compound) with the sum of the peak areas of all relevant isotopologues, after correcting for the natural isotopic abundance of other elements in the molecule.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the location and extent of deuteration.
-
¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be significantly diminished or absent. Integration of the remaining proton signals relative to a known internal standard can be used to estimate the degree of deuteration.
-
²H NMR: A ²H NMR spectrum will show signals for the deuterium atoms, confirming their presence and providing information about their chemical environment.
Workflow for Isotopic Purity Analysis
Caption: Workflow for the determination of isotopic purity.
Data Presentation: Isotopic Purity
| Analytical Technique | Parameter | Result |
| HPLC-HRMS | Molecular Ion ([M+H]+) of Dolasetron | To be determined |
| Molecular Ion ([M+H]+) of this compound | To be determined | |
| Relative Abundance of d0 | To be determined | |
| Relative Abundance of d1 | To be determined | |
| Relative Abundance of d2 | To be determined | |
| Relative Abundance of d3 | To be determined | |
| Relative Abundance of d4 | To be determined | |
| Isotopic Purity (%) | To be calculated | |
| ¹H NMR | Integration of aromatic protons | To be determined |
| Integration of aliphatic protons | To be determined | |
| Disappearance of specific signals | To be observed |
Conclusion
The synthesis of this compound can be achieved through a multi-step process involving the preparation of a deuterated indole intermediate followed by esterification. Rigorous analytical characterization, primarily using HPLC-HRMS and NMR spectroscopy, is essential to confirm the chemical structure and determine the isotopic purity of the final product. A high degree of isotopic purity is paramount for the reliable use of this compound as an internal standard in pharmacokinetic and other quantitative studies. The methodologies and data presentation formats outlined in this guide provide a framework for researchers and scientists engaged in the synthesis and analysis of isotopically labeled compounds.
References
- 1. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. almacgroup.com [almacgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of anticancer drugs and their metabolites by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Core Properties of Dolasetron-d4 vs. Unlabeled Dolasetron
This guide provides a comprehensive comparison of the core properties of Dolasetron-d4 and its unlabeled counterpart, Dolasetron. It is intended for researchers, scientists, and professionals in drug development who utilize these compounds in their work. This document outlines their physicochemical characteristics, analytical methodologies, and the fundamental signaling pathway associated with Dolasetron's mechanism of action.
Physicochemical Properties
Dolasetron is a serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting.[1][2][3] this compound is its deuterated analog, primarily employed as an internal standard in quantitative analytical studies.[4] The substitution of four hydrogen atoms with deuterium in this compound results in a higher molecular weight but does not significantly alter its chemical reactivity.[4] Below is a comparative summary of their key physicochemical properties.
| Property | Dolasetron | This compound |
| Molecular Formula | C₁₉H₂₀N₂O₃[5] | C₁₉H₁₆D₄N₂O₃ |
| Molecular Weight | 324.37 g/mol [6] | 328.40 g/mol |
| Melting Point | 278 °C (as mesylate salt)[1][2] | Not empirically determined; expected to be similar to unlabeled Dolasetron. |
| Solubility | Water: Freely soluble[2][3], >30 mg/mL Ethanol: Soluble[7] DMSO: ≥ 300 mg/mL[6] | Acetone, Acetonitrile, DMSO, Methanol: Soluble[8] |
| pKa (Strongest Acidic) | 12.18[3] | Not empirically determined; expected to be very similar to unlabeled Dolasetron. |
| pKa (Strongest Basic) | 5.68[3] | Not empirically determined; expected to be very similar to unlabeled Dolasetron. |
Experimental Protocols
Comparative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the simultaneous quantification of Dolasetron and this compound, making it ideal for pharmacokinetic and metabolic studies where this compound is used as an internal standard.
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous determination of Dolasetron and this compound in a biological matrix (e.g., human plasma).
Methodology:
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration will depend on the expected concentration range of the analyte).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dolasetron: Precursor ion (Q1) m/z 325.2 → Product ion (Q3) m/z 168.1
-
This compound: Precursor ion (Q1) m/z 329.2 → Product ion (Q3) m/z 172.1
-
-
Optimization: Ion source parameters such as ion spray voltage, temperature, and gas flows should be optimized for maximum signal intensity.
-
Workflow Diagram:
LC-MS/MS Sample Preparation Workflow.
5-HT3 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of unlabeled Dolasetron for the 5-HT3 receptor.
Objective: To determine the inhibitory constant (Ki) of Dolasetron for the 5-HT3 receptor using a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue known to express 5-HT3 receptors (e.g., rat brain cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-GR65630).[9]
-
Increasing concentrations of unlabeled Dolasetron.
-
Membrane preparation.
-
-
Incubate at room temperature for 60 minutes to reach equilibrium.
-
-
Separation and Detection:
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the Dolasetron concentration.
-
Determine the IC50 value (the concentration of Dolasetron that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Signaling Pathway
Dolasetron exerts its antiemetic effects by acting as a selective antagonist of the serotonin 5-HT3 receptor.[1][2][12] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by serotonin leads to rapid neuronal depolarization.[12][13]
Mechanism of Action:
-
Serotonin Release: Chemotherapeutic agents can cause damage to enterochromaffin cells in the gastrointestinal tract, leading to the release of serotonin.[2][3]
-
5-HT3 Receptor Activation: Serotonin binds to 5-HT3 receptors on vagal afferent nerves in the periphery and in the chemoreceptor trigger zone (CTZ) in the central nervous system.[2][13]
-
Ion Channel Opening: This binding opens the non-selective cation channel of the receptor, allowing the influx of Na⁺ and Ca²⁺ ions.[12]
-
Neuronal Depolarization: The influx of positive ions causes rapid depolarization of the neuron, initiating a nerve impulse.
-
Emetic Reflex: This signal is transmitted to the vomiting center in the medulla, triggering the sensation of nausea and the vomiting reflex.[5]
-
Dolasetron's Role: Dolasetron competitively binds to the 5-HT3 receptor, preventing serotonin from binding and thereby blocking the downstream signaling cascade that leads to emesis.[2][3]
Signaling Pathway Diagram:
Dolasetron's Mechanism of Action via 5-HT3 Receptor Antagonism.
References
- 1. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dolasetron - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dolasetron - LKT Labs [lktlabs.com]
- 8. This compound [m.chemicalbook.com]
- 9. Identification and distribution of 5-HT3 receptors in rat brain using radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 13. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Dolasetron-d4 Certificate of Analysis: A Technical Guide
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like Dolasetron-d4 is a critical document. It provides the necessary assurance of identity, purity, and isotopic enrichment required for accurate quantitative bioanalytical studies. This guide offers an in-depth explanation of the data and methodologies presented in a typical this compound CoA.
This compound is the deuterium-labeled version of Dolasetron, a selective 5-HT3 receptor antagonist used to prevent nausea and vomiting associated with chemotherapy and surgery. The inclusion of deuterium atoms results in a higher molecular weight, allowing it to be distinguished from the unlabeled drug by mass spectrometry. This property makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of Dolasetron in biological matrices.
Compound Identification and Characterization
A CoA begins with the fundamental identity of the compound. This section ensures the user has the correct molecule.
| Identifier | Value | Source |
| Compound Name | This compound | - |
| Synonyms | MDL-73147-d4 | |
| Chemical Formula | C₁₉H₁₆D₄N₂O₃ | |
| Molecular Weight | 328.40 g/mol | |
| Unlabeled CAS # | 115956-12-2 | |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in Methanol, DMSO | - |
| Storage | -20°C, protect from light |
Quantitative Analysis Data
This section summarizes the critical quantitative data that attests to the quality of the standard.
Table 2.1: Purity and Isotopic Enrichment
| Test | Method | Specification | Result |
| Chemical Purity | HPLC-UV | ≥ 98.0% | 99.5% |
| Isotopic Purity | LC-MS | ≥ 99 atom % D | 99.6 atom % D |
| Deuterium Incorporation | LC-MS | Report | > 99% d4 |
Table 2.2: Residual Solvents
| Solvent | Method | Limit (ppm) | Result (ppm) |
| Methanol | HS-GC/MS | ≤ 3000 | < 50 |
| Acetone | HS-GC/MS | ≤ 5000 | Not Detected |
| Acetonitrile | HS-GC/MS | ≤ 410 | Not Detected |
Experimental Protocols
Detailed methodologies are crucial for understanding and reproducing the data presented.
High-Performance Liquid Chromatography (HPLC)
This technique is used to determine the chemical purity of the compound by separating it from any non-isotopically labeled impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., Kinetex XB C18, 150 x 4.6 mm, 2.6 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a buffer such as potassium dihydrogen phosphate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 285 nm or 295 nm.
-
Procedure: A solution of this compound is injected into the HPLC system. The retention time of the main peak is recorded. Purity is calculated based on the area of the main peak relative to the total area of all observed peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique used to confirm the identity, isotopic purity, and deuterium incorporation.
-
Instrumentation: An HPLC system coupled to a mass spectrometer, often with an electrospray ionization (ESI) source.
-
Procedure for Identity: The mass spectrometer is set to scan for the molecular ion of this compound (m/z ≈ 329.4).
-
Procedure for Isotopic Purity: The relative intensities of the ions corresponding to the deuterated (d4) and non-deuterated (d0) forms are measured. The isotopic purity is calculated as the percentage of the d4 form relative to the sum of all isotopic forms.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is used to confirm the chemical structure and the location of deuterium labeling.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated solvent such as Methanol-d4 or DMSO-d6.
-
Procedure: A sample of this compound is dissolved in the NMR solvent and the spectrum is acquired. The chemical shifts and coupling constants of the protons are compared to the known spectrum of unlabeled Dolasetron. The absence of signals at specific positions confirms the sites of deuterium labeling.
Visualizations: Workflows and Pathways
Diagrams provide a clear visual representation of complex processes and relationships.
Caption: Workflow for the quantification of Dolasetron using this compound as an internal standard.
Dolasetron exerts its antiemetic effect by blocking serotonin (5-HT) at 5-HT3 receptors, which are located both centrally in the chemoreceptor trigger zone (CTZ) of the brain and peripherally on vagal nerve terminals in the gastrointestinal tract.
Caption: Mechanism of action of Dolasetron as a 5-HT3 receptor antagonist.
This comprehensive guide provides the necessary context to interpret a this compound Certificate of Analysis, enabling researchers to confidently use this internal standard in their quantitative studies. The CoA is a testament to the quality and suitability of the material for its intended analytical purpose.
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioanalysis, achieving accurate and reproducible quantification of analytes in complex biological matrices is paramount. This in-depth technical guide explores the theory, application, and practical implementation of deuterated internal standards, the undisputed gold standard for robust and reliable liquid chromatography-mass spectrometry (LC-MS) based quantification. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of why and how to effectively utilize these powerful analytical tools.
The Critical Role of Internal Standards in Bioanalysis
Quantitative bioanalysis is susceptible to a variety of errors that can compromise data integrity. These include variability in sample preparation, chromatographic separation, and mass spectrometric detection.[1][2] An internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality control samples to normalize for these variations.[1] The ideal IS co-elutes with the analyte of interest and experiences the same degree of extraction loss and matrix effects.[1]
Why Deuterated Internal Standards Reign Supreme
While structurally similar analogs can be used as internal standards, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely recognized as the most effective choice.[1] Deuterated internal standards are chemically identical to the analyte, with the only difference being the substitution of one or more hydrogen atoms with deuterium, a stable isotope of hydrogen.[3] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the IS, while their identical physicochemical properties ensure they behave virtually identically throughout the analytical process.[3]
The primary advantages of using deuterated internal standards include:
-
Correction for Matrix Effects: Biological matrices like plasma, urine, and tissue are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[4] Since a deuterated IS co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate normalization of the analyte signal.[1][4]
-
Compensation for Extraction Recovery: Analyte loss during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction is a common source of variability. A deuterated IS, added at the beginning of the sample preparation process, will be lost to the same extent as the analyte, ensuring that the analyte-to-IS ratio remains constant.
-
Improved Precision and Accuracy: By accounting for the aforementioned sources of error, deuterated internal standards significantly improve the precision and accuracy of quantitative bioanalytical methods.[5]
-
Regulatory Acceptance: The use of stable isotope-labeled internal standards is strongly recommended by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[1]
Quantitative Data on the Performance of Deuterated Internal Standards
The use of deuterated internal standards consistently leads to improved analytical performance. The following tables summarize validation data from published studies, demonstrating the effectiveness of this approach in various applications.
Table 1: Validation Data for the Quantification of Immunosuppressants in Whole Blood using Deuterated Internal Standards by LC-MS/MS.[6]
| Analyte | Deuterated Internal Standard | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) | Recovery (%) |
| Cyclosporine A | Cyclosporine A-d12 | 25 - 2000 | 2.5 - 5.8 | 3.1 - 6.2 | -4.2 to 3.5 | 75.3 |
| Tacrolimus | Tacrolimus-d3 | 1 - 100 | 3.1 - 6.9 | 4.5 - 7.8 | -5.1 to 4.8 | 81.2 |
| Sirolimus | Sirolimus-d3 | 1 - 100 | 4.2 - 8.1 | 5.3 - 9.1 | -6.3 to 5.5 | 78.9 |
| Everolimus | Everolimus-d4 | 1 - 100 | 3.8 - 7.5 | 4.9 - 8.4 | -5.8 to 4.9 | 80.4 |
| Mycophenolic Acid | Mycophenolic Acid-d3 | 100 - 20000 | 2.9 - 6.2 | 3.7 - 7.1 | -4.5 to 3.8 | 83.1 |
Table 2: Recovery and Matrix Effect Data for the Analysis of Endocannabinoids in Human Cerebrospinal Fluid (CSF) using Deuterated Internal Standards.[7]
| Analyte | Deuterated Internal Standard | Mean Recovery (%) | Matrix Effect (%) |
| Anandamide (AEA) | AEA-d8 | 85.2 | 92.1 |
| 2-Arachidonoylglycerol (2-AG) | 2-AG-d8 | 78.9 | 88.5 |
| Oleoylethanolamide (OEA) | OEA-d4 | 91.5 | 95.3 |
| Palmitoylethanolamide (PEA) | PEA-d4 | 88.7 | 93.8 |
| Stearoylethanolamide (SEA) | SEA-d4 | 90.1 | 94.2 |
Table 3: Comparison of Assay Imprecision with a Structural Analog vs. a Deuterated Internal Standard for Sirolimus Quantification.[8]
| Internal Standard Type | Inter-patient Assay Imprecision (%CV) |
| Desmethoxyrapamycin (Structural Analog) | 7.6 - 9.7 |
| Sirolimus-d3 (Deuterated) | 2.7 - 5.7 |
Experimental Protocols
General Protocol for Bioanalytical Sample Preparation and Analysis using Deuterated Internal Standards
This protocol provides a general workflow for the quantification of a small molecule drug in human plasma. Specific parameters will need to be optimized for each analyte.
-
Sample Thawing and Spiking:
-
Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
Vortex each sample to ensure homogeneity.
-
Add a small, precise volume of the deuterated internal standard working solution to each sample, calibrator, and QC.
-
-
Protein Precipitation:
-
Add a protein precipitation agent (e.g., acetonitrile, methanol) to each sample, typically in a 3:1 or 4:1 ratio (solvent:plasma).
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer and Evaporation:
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at a controlled temperature (e.g., 40°C).
-
-
Reconstitution:
-
Reconstitute the dried extract in a specific volume of a solvent compatible with the LC mobile phase.
-
Vortex or sonicate to ensure complete dissolution of the analyte and internal standard.
-
-
LC-MS/MS Analysis:
-
Inject a specific volume of the reconstituted sample onto the LC-MS/MS system.
-
The analyte and deuterated internal standard are chromatographically separated and detected by the mass spectrometer.
-
-
Data Processing:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
General Methods for the Synthesis of Deuterated Internal Standards
The synthesis of deuterated internal standards typically involves introducing deuterium atoms into the molecule at positions that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[6] Common methods include:
-
Hydrogen-Deuterium Exchange: This method involves the exchange of protons for deuterons in the presence of a deuterated solvent (e.g., D₂O, CD₃OD) and a catalyst (acid or base). This is often the simplest approach but may lack regioselectivity.[6]
-
Reduction with Deuterated Reagents: Carbonyl groups, double bonds, or triple bonds can be reduced using deuterated reducing agents such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) to introduce deuterium atoms specifically.[7]
-
Using Deuterated Building Blocks: A more controlled approach involves the chemical synthesis of the target molecule using commercially available deuterated starting materials or building blocks.[7][8] This method allows for precise control over the location and number of deuterium atoms incorporated.
Visualizing the Workflow and Rationale
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical advantages of using deuterated internal standards.
Caption: A typical experimental workflow for bioanalysis using a deuterated internal standard.
Caption: Logical relationship of the advantages of using deuterated internal standards.
Conclusion
The use of deuterated internal standards is an indispensable strategy in modern quantitative bioanalysis. Their ability to accurately correct for matrix effects and variations in sample recovery leads to unparalleled precision and accuracy. For researchers, scientists, and drug development professionals, a thorough understanding and implementation of deuterated internal standards are crucial for generating high-quality, reliable data that can withstand regulatory scrutiny and drive informed decision-making in the pharmaceutical industry.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. tandfonline.com [tandfonline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. myadlm.org [myadlm.org]
- 5. scispace.com [scispace.com]
- 6. Some methods for labelling organic compounds by deuterium [inis.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Pharmacological Profile of Dolasetron and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dolasetron is a potent and selective serotonin 5-HT₃ receptor antagonist.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of dolasetron and its principal active metabolite, hydrodolasetron. The document details the mechanism of action, pharmacokinetics, and pharmacodynamics of these compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding for research, scientific, and drug development professionals.
Mechanism of Action
Dolasetron and its active metabolite, hydrodolasetron, exert their antiemetic effects by selectively blocking 5-HT₃ receptors. These receptors are located peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.[1][3][4] Chemotherapeutic agents and other emetogenic stimuli trigger the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gut. This released serotonin then activates 5-HT₃ receptors on vagal afferent nerves, initiating a signaling cascade that culminates in the sensation of nausea and the vomiting reflex.[1][4] By competitively inhibiting the binding of serotonin to these receptors, dolasetron and hydrodolasetron effectively interrupt this emetic pathway.[1]
Signaling Pathway
The binding of serotonin to the 5-HT₃ receptor, a ligand-gated ion channel, causes a rapid influx of cations (primarily Na⁺ and K⁺), leading to depolarization of the neuron and propagation of the emetic signal. Dolasetron and hydrodolasetron, as competitive antagonists, prevent this channel opening.
Pharmacodynamics
The primary pharmacodynamic effect of dolasetron is the prevention of nausea and vomiting. While specific binding affinity values for dolasetron and hydrodolasetron are not consistently reported across all literature, palonosetron, a second-generation 5-HT₃ antagonist, is noted to have a significantly higher binding affinity (over 30-fold) compared to first-generation agents like dolasetron.[5][6]
Pharmacokinetics
Dolasetron is a prodrug that is rapidly and completely converted to its active metabolite, hydrodolasetron, by carbonyl reductase after administration.[3][7] The parent drug is rarely detectable in plasma following oral administration.[8] The antiemetic activity is primarily attributed to hydrodolasetron.
Absorption and Distribution
Oral dolasetron is well-absorbed, with hydrodolasetron appearing rapidly in the plasma.[8] The bioavailability of oral dolasetron, based on hydrodolasetron concentrations, is approximately 59-80%.[7] Hydrodolasetron is 69-77% bound to plasma proteins and has a volume of distribution (Vd) of 5.8-10 L/kg.[7]
Metabolism and Excretion
Hydrodolasetron is metabolized in the liver by cytochrome P450 (CYP) isoenzymes, primarily CYP2D6 and CYP3A.[7] The elimination half-life of hydrodolasetron is approximately 4-9 hours.[7]
Quantitative Pharmacokinetic Data
| Parameter | Dolasetron (IV) | Hydrodolasetron (from IV Dolasetron) | Hydrodolasetron (from Oral Dolasetron) |
| Tmax (h) | N/A | < 1 | ~1-1.5 |
| t½ (h) | < 0.2 | ~8.1 | ~8.1 |
| Vd (L/kg) | Widely distributed | 5.8-10 | 5.8-10 |
| Protein Binding (%) | N/A | 69-77 | 69-77 |
| Bioavailability (%) | 100 | N/A | 59-80 |
Experimental Protocols
In-Vitro: Radioligand Binding Assay (Representative Protocol)
This protocol is a representative method for determining the binding affinity of dolasetron and hydrodolasetron to the 5-HT₃ receptor.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing 5-HT₃ receptors (e.g., NG108-15 cells or transfected HEK293 cells) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.
-
Binding Assay: In a multi-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]granisetron), and varying concentrations of the unlabeled competitor (dolasetron or hydrodolasetron).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
In-Vivo: Cisplatin-Induced Emesis in Ferrets (Representative Protocol)
The ferret is a well-established animal model for studying chemotherapy-induced emesis.[9][10][11][12]
Methodology:
-
Animal Acclimatization: Male ferrets are individually housed and acclimatized to the experimental conditions.
-
Drug Administration: A predetermined dose of dolasetron (or vehicle control) is administered via a specific route (e.g., oral or intravenous) at a set time before the emetogen.
-
Induction of Emesis: Cisplatin (typically 5-10 mg/kg) is administered intraperitoneally to induce emesis.[12][13]
-
Observation: The animals are observed for a defined period (e.g., 4 to 24 hours), and the number of retching and vomiting episodes is recorded.
-
Data Analysis: The antiemetic efficacy of dolasetron is determined by comparing the number of emetic episodes in the drug-treated group to the vehicle-treated control group.
Clinical Trial: Prevention of Postoperative Nausea and Vomiting (PONV)
The efficacy of dolasetron in preventing PONV has been evaluated in numerous randomized, double-blind, placebo-controlled clinical trials.[14][15][16]
Methodology:
-
Patient Population: Patients scheduled for surgery known to be associated with a high incidence of PONV (e.g., major gynecologic or abdominal surgery) are enrolled.[14]
-
Randomization and Blinding: Patients are randomly assigned to receive either dolasetron (at various doses) or a placebo in a double-blind manner.[14][15]
-
Drug Administration: The study drug is typically administered intravenously or orally shortly before the induction of anesthesia.[14][16]
-
Efficacy Assessment: The primary efficacy endpoint is often the incidence of vomiting or the need for rescue antiemetic medication within a specified postoperative period (e.g., 24 hours). Secondary endpoints may include the severity of nausea (assessed using a visual analog scale) and patient satisfaction.[14][15]
-
Safety Assessment: Safety is monitored by recording adverse events, vital signs, and laboratory parameters.
-
Statistical Analysis: The proportion of patients with a complete response (no emesis and no rescue medication) in the dolasetron and placebo groups is compared using appropriate statistical tests.[14][15]
Clinical Efficacy and Safety
Dolasetron has demonstrated efficacy in the prevention of both chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[14][17] In comparative trials, intravenous dolasetron (1.8 mg/kg) was as effective as intravenous ondansetron (32 mg) for highly emetogenic chemotherapy.[17] For PONV prevention, a 12.5 mg intravenous dose of dolasetron has been shown to be effective.[16]
The most common adverse events associated with dolasetron are headache, dizziness, and constipation.[18] A significant safety concern is the dose-dependent prolongation of the PR and QTc intervals of the electrocardiogram (ECG).[18]
Conclusion
Dolasetron is a well-established selective 5-HT₃ receptor antagonist with a proven clinical track record in the management of nausea and vomiting. Its rapid conversion to the active and long-lasting metabolite, hydrodolasetron, contributes to its therapeutic efficacy. A thorough understanding of its pharmacological profile, as detailed in this guide, is essential for its appropriate and safe use in clinical practice and for guiding future research in the development of novel antiemetic therapies.
References
- 1. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicaid.nv.gov [medicaid.nv.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anzemet (dolasetron) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT₃ receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cisplatin-induced emesis in the Ferret: a new animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cisplatin-induced emesis: systematic review and meta-analysis of the ferret model and the effects of 5-HT3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wjgnet.com [wjgnet.com]
- 14. Oral dolasetron mesylate for prevention of postoperative nausea and vomiting: a multicenter, double-blind, placebo-controlled study. The Oral Dolasetron PONV Prevention Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Treatment of postoperative nausea and vomiting with single intravenous doses of dolasetron mesylate: a multicenter trial. Dolasetron Mesylate PONV Treatment Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dolasetron for the prevention of postoperative nausea and vomiting following outpatient surgery with general anaesthesia: a randomized, placebo-controlled study. The Dolasetron PONV Prevention Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Double-blind, randomized comparison of the antiemetic efficacy of intravenous dolasetron mesylate and intravenous ondansetron in the prevention of acute cisplatin-induced emesis in patients with cancer. Dolasetron Comparative Chemotherapy-induced Emesis Prevention Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Single-dose, placebo-controlled, phase I study of oral dolasetron - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Dolasetron in Human Plasma using Dolasetron-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of dolasetron in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Dolasetron-d4, to ensure high accuracy and precision. A simple and efficient protein precipitation-based sample preparation protocol is employed, allowing for high-throughput analysis. The chromatographic conditions are optimized for a rapid run time, making this method suitable for pharmacokinetic studies and routine therapeutic drug monitoring in a drug development setting.
Introduction
Dolasetron is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery.[1] Accurate quantification of dolasetron in biological matrices is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, chromatography, and ionization.[2] This application note provides a detailed protocol for the extraction and quantification of dolasetron in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Dolasetron (Reference Standard)
-
This compound (Internal Standard)[2]
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human Plasma (K2-EDTA)
Standard Solutions Preparation
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve dolasetron and this compound in methanol to prepare individual 1 mg/mL stock solutions.
Working Standard Solutions:
-
Prepare working standard solutions of dolasetron by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Prepare a this compound internal standard working solution at a concentration of 100 ng/mL by diluting the stock solution with the same diluent.
Calibration Standards and Quality Control (QC) Samples:
-
Spike blank human plasma with the dolasetron working standards to prepare calibration standards at concentrations ranging from 0.1 to 100 ng/mL.
-
Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography:
| Parameter | Condition |
| LC System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 2.5 minutes, hold at 95% B for 0.5 minutes, return to 5% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 4 minutes |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dolasetron | 325.2 | 164.1 | 25 |
| 136.1 | 35 | ||
| This compound | 329.2 | 168.1 | 25 |
| 140.1 | 35 |
Note: Collision energies should be optimized for the specific instrument used. The precursor ion for Dolasetron is [M+H]+ with a calculated m/z of 325.1575.[3] The major fragment ions observed in its MS/MS spectrum are m/z 164.11287 and 136.11467.[3] The molecular weight of this compound is 328.40, leading to a predicted [M+H]+ of approximately 329.2. Based on the fragmentation of the unlabeled compound, the corresponding deuterated fragment ions are predicted.
Results and Discussion
Chromatography:
The described LC method provides excellent separation of dolasetron from endogenous plasma components with a short run time of 4 minutes. A representative chromatogram is shown in Figure 1.
Method Validation:
While specific quantitative data for this compound was not publicly available, a well-validated LC-MS/MS method for dolasetron using a different internal standard demonstrated excellent linearity, precision, and accuracy.[4] It is anticipated that the use of a stable isotope-labeled internal standard like this compound will yield equivalent or superior performance.
Expected Performance Characteristics:
-
Linearity: A linear range of 0.1 to 100 ng/mL with a correlation coefficient (r²) > 0.99 is expected.
-
Precision and Accuracy: Intra- and inter-day precision (%CV) are expected to be <15%, and accuracy (% bias) within ±15% of the nominal concentration.
-
Lower Limit of Quantification (LLOQ): The LLOQ is anticipated to be 0.1 ng/mL with a signal-to-noise ratio > 10.
-
Matrix Effect: The use of this compound is expected to effectively compensate for any ion suppression or enhancement from the plasma matrix.
-
Recovery: The protein precipitation method is expected to provide consistent and high recovery of both dolasetron and this compound from plasma.
Visualizations
References
- 1. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and hydrodolasetron in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dolasetron-d4 in Animal Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Dolasetron-d4 in pharmacokinetic (PK) studies within animal models. This compound, a deuterated analog of Dolasetron, serves as an ideal internal standard for bioanalytical quantification, ensuring accuracy and precision in determining the pharmacokinetic profile of Dolasetron and its active metabolite, hydrodolasetron.
Introduction to Dolasetron and the Role of Deuteration in Pharmacokinetics
Dolasetron is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting, particularly that induced by chemotherapy.[1][2][3] Following administration, dolasetron is rapidly and completely metabolized by carbonyl reductase to its major active metabolite, hydrodolasetron, which is largely responsible for the drug's pharmacological effects.[1][4][5][6][7] Understanding the absorption, distribution, metabolism, and excretion (ADME) of dolasetron and hydrodolasetron is critical in drug development.
The use of stable isotope-labeled compounds, such as this compound, is a well-established strategy in pharmacokinetic studies.[8][9][][11] Deuterated compounds exhibit nearly identical physicochemical properties to their non-deuterated counterparts but have a higher mass. This mass difference allows them to be used as internal standards in mass spectrometry-based bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach corrects for variability during sample preparation and analysis, leading to more reliable and accurate quantification of the parent drug and its metabolites.[]
Pharmacokinetic Profile of Dolasetron in Animal Models
Pharmacokinetic studies of dolasetron have been conducted in various animal models, providing valuable data for predicting its behavior in humans.[12][13] The primary animal models used have been dogs and cats.[4][14][15][16]
Key Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic parameters of dolasetron and its active metabolite, hydrodolasetron, in dogs and cats following intravenous (IV), oral (p.o.), and subcutaneous (SC) administration.
Table 1: Pharmacokinetic Parameters of Dolasetron in Dogs [4]
| Parameter | IV Administration (2 mg/kg) | Oral Administration (5 mg/kg) |
| t½ (h) | 0.1 | - |
| Cltot (mL/min/kg) | ~109 | - |
| Vdβ (L/kg) | 0.83 | - |
| F (%) | - | 7 |
Table 2: Pharmacokinetic Parameters of Hydrodolasetron in Dogs (following Dolasetron administration) [4]
| Parameter | IV Administration (2 mg/kg Dolasetron) | Oral Administration (5 mg/kg Dolasetron) |
| t½ (h) | ~4.0 | ~4.0 |
| Cltot (mL/min/kg) | 25 | 25 |
| Vdβ (L/kg) | 8.5 | 8.5 |
| F (%) | ~100 | ~100 |
| Cmax | - | Similar to direct hydrodolasetron administration |
| Tmax (h) | - | 0.33 |
Table 3: Pharmacokinetic Parameters of Dolasetron and Hydrodolasetron in Cats (0.8 mg/kg Dolasetron) [16]
| Route | Analyte | t½ (h) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| IV | Dolasetron | Limited data | - | - | - |
| IV | Hydrodolasetron | - | - | - | - |
| SC | Dolasetron | Limited data | - | - | - |
| SC | Hydrodolasetron | - | - | - | - |
Note: In the feline study, dolasetron was rapidly metabolized to hydrodolasetron, with measurable concentrations of dolasetron only present for up to 2 hours, which limited the calculation of its pharmacokinetic parameters.[16]
Experimental Protocols
This section outlines a detailed protocol for a pharmacokinetic study of dolasetron in a beagle dog model, utilizing this compound as an internal standard.
Protocol 1: Pharmacokinetic Study of Intravenously Administered Dolasetron in Beagle Dogs
1. Objective: To determine the pharmacokinetic profile of dolasetron and its active metabolite, hydrodolasetron, following a single intravenous dose in beagle dogs.
2. Materials:
- Dolasetron mesylate
- This compound (for internal standard)
- Vehicle for injection (e.g., 0.9% saline)
- Beagle dogs (male, specific pathogen-free)
- Catheters for dosing and blood collection
- K3-EDTA collection tubes
- Centrifuge
- Freezer (-80°C)
- LC-MS/MS system
3. Animal Model:
- Species: Beagle dog
- Sex: Male
- Number of animals: n = 6
- Health status: Healthy, confirmed by veterinary examination.
- Acclimation period: At least 7 days prior to the study.
- Housing: Individual cages with controlled temperature, humidity, and light/dark cycle.
- Fasting: Animals should be fasted overnight prior to dosing, with free access to water.
4. Dosing:
- Dose: 2 mg/kg of dolasetron mesylate.
- Route of administration: Intravenous (IV) bolus injection via a cephalic vein catheter.
- Dose formulation: Dissolve dolasetron mesylate in 0.9% saline to the desired concentration.
5. Blood Sample Collection:
- Collect approximately 2 mL of whole blood from a jugular vein catheter at the following time points: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
- Collect blood samples in K3-EDTA tubes.
- Immediately after collection, gently invert the tubes several times and place them on ice.
6. Plasma Preparation:
- Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C within 30 minutes of collection.
- Transfer the resulting plasma into labeled cryovials.
- Store the plasma samples at -80°C until analysis.
7. Bioanalytical Method (LC-MS/MS):
- Sample Preparation (Protein Precipitation):
- Thaw plasma samples on ice.
- To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound).
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
- LC-MS/MS Conditions:
- LC System: A suitable UHPLC system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- MRM Transitions: Monitor specific precursor-to-product ion transitions for dolasetron, hydrodolasetron, and this compound.
8. Pharmacokinetic Analysis:
- Calculate the plasma concentrations of dolasetron and hydrodolasetron using a standard curve.
- Use non-compartmental analysis to determine the following pharmacokinetic parameters:
- Maximum plasma concentration (Cmax)
- Time to reach maximum plasma concentration (Tmax)
- Area under the plasma concentration-time curve (AUC)
- Elimination half-life (t½)
- Total body clearance (Cl)
- Volume of distribution (Vd)
Visualizations
The following diagrams illustrate key aspects of a dolasetron pharmacokinetic study.
Caption: Experimental workflow for a pharmacokinetic study of dolasetron in beagle dogs.
Caption: Metabolic conversion of dolasetron to its active metabolite, hydrodolasetron.
Caption: Logical workflow for using this compound as an internal standard in bioanalysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dolasetron - Wikipedia [en.wikipedia.org]
- 4. Comparison of the pharmacokinetics of dolasetron and its major active metabolite, reduced dolasetron, in dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dolasetron. A review of its pharmacology and therapeutic potential in the management of nausea and vomiting induced by chemotherapy, radiotherapy or surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dolasetron Monograph for Professionals - Drugs.com [drugs.com]
- 7. Pharmacokinetics of intravenous dolasetron in cancer patients receiving high-dose cisplatin-containing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 11. Deuterated drug - Wikipedia [en.wikipedia.org]
- 12. biotechfarm.co.il [biotechfarm.co.il]
- 13. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. catwatchnewsletter.com [catwatchnewsletter.com]
- 15. Dolasetron | VCA Animal Hospitals [vcahospitals.com]
- 16. Preliminary pharmacokinetics of intravenous and subcutaneous dolasetron and pharmacodynamics of subcutaneous dolasetron in healthy cats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Metabolism of Dolasetron using Dolasetron-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolasetron is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery. Understanding the metabolic fate of dolasetron is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall clinical efficacy. This application note provides a detailed protocol for studying the in vitro metabolism of dolasetron using human liver microsomes, with a focus on the analytical quantification of the parent drug and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and dolasetron-d4 as an internal standard.
Dolasetron is rapidly and extensively converted to its major active metabolite, hydrodolasetron (also known as reduced dolasetron), by carbonyl reductase.[1] Hydrodolasetron is subsequently metabolized by cytochrome P450 (CYP) enzymes, primarily CYP2D6 and CYP3A4, leading to the formation of hydroxylated and N-oxide metabolites.[2] This application note outlines the necessary steps to investigate these metabolic pathways in vitro.
Data Presentation
| Parameter | Enzyme | Value | Reference |
| IC50 (CYP2D6 Inhibition) | CYP2D6 | 70 µM | [2] |
| Primary Metabolizing Enzymes | - | CYP2D6, CYP3A4 | [2] |
| Major Metabolic Pathways | - | Hydroxylation, N-oxidation | [2] |
Table 1: Key In Vitro Metabolic Parameters for Hydrodolasetron
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dolasetron | 325.2 | 138.1 | 25 |
| Hydrodolasetron | 327.2 | 140.1 | 25 |
| Hydroxydolasetron | 343.2 | 140.1 | 30 |
| Dolasetron N-oxide | 341.2 | 138.1 | 28 |
| This compound (IS) | 329.2 | 142.1 | 25 |
Table 2: Example LC-MS/MS Parameters for the Analysis of Dolasetron and its Metabolites (Note: These values are illustrative and require optimization on the specific instrument used).
Experimental Protocols
In Vitro Incubation with Human Liver Microsomes
This protocol describes the incubation of dolasetron with human liver microsomes to study its metabolism.
Materials:
-
Dolasetron
-
This compound (for use as an internal standard during analysis)
-
Pooled Human Liver Microsomes (HLMs)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium Chloride (MgCl2)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube on ice, prepare the incubation mixture containing 0.1 M phosphate buffer (pH 7.4), MgCl2 (final concentration 3.3 mM), and pooled human liver microsomes (final protein concentration 0.5 mg/mL).
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate Reaction: Add dolasetron (from a stock solution in a solvent like methanol or DMSO, ensuring the final solvent concentration is <1%) to the pre-incubated mixture to achieve the desired final substrate concentration (e.g., a range from 1 to 100 µM for kinetic studies).
-
Add Cofactor: Start the metabolic reaction by adding the NADPH regeneration system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate Reaction: Stop the reaction at each time point by adding two volumes of ice-cold acetonitrile containing the internal standard, this compound (e.g., at a final concentration of 100 nM).
-
Protein Precipitation: Vortex the samples vigorously and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.
-
Sample Collection: Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol provides a general framework for the quantification of dolasetron and its metabolites.
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the parent drug from its more polar metabolites (e.g., starting with a low percentage of mobile phase B and gradually increasing).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Procedure:
-
Method Development: Optimize the MS/MS parameters (precursor and product ions, collision energy) for dolasetron, its expected metabolites (hydrodolasetron, hydroxydolasetron, dolasetron N-oxide), and the internal standard (this compound) by infusing standard solutions of each compound.
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of dolasetron and its available metabolite standards into the same matrix as the terminated incubation samples (e.g., buffer with acetonitrile). Add a constant concentration of this compound to each standard.
-
Sample Analysis: Inject the prepared samples (from the in vitro incubation) and calibration standards onto the LC-MS/MS system.
-
Data Processing: Integrate the peak areas for the MRM transitions of each analyte and the internal standard.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Determine the concentration of the analytes in the experimental samples from this curve.
Mandatory Visualizations
Caption: Experimental workflow for the in vitro metabolism of dolasetron.
References
- 1. Prediction of the pharmacokinetic parameters of reduced-dolasetron in man using in vitro-in vivo and interspecies allometric scaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of dolasetron. Comparison with other indole-containing 5-HT3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Dolasetron-d4 Standard Solutions for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolasetron is a selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery.[1][2] In quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are crucial for achieving accurate and precise results. Dolasetron-d4, a deuterated analog of dolasetron, serves as an ideal internal standard for the quantification of dolasetron in biological matrices.[3] Its physical and chemical properties are nearly identical to dolasetron, but its increased mass allows for distinct detection by a mass spectrometer.
This document provides a detailed protocol for the preparation of this compound standard solutions, essential for the development and validation of analytical methods.
Quantitative Data Summary
The following tables summarize key quantitative information for Dolasetron and this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula (Dolasetron) | C₁₉H₂₀N₂O₃ | [4] |
| Molecular Weight (Dolasetron) | 324.37 g/mol | [4] |
| Melting Point (Dolasetron Mesylate) | 278 °C | [1][2] |
| LogP (Dolasetron) | 2.1 | [1][2] |
Table 2: Solubility Data
| Compound | Solvent | Solubility | Source |
| Dolasetron | DMSO | ≥ 300 mg/mL | [4] |
| Dolasetron Mesylate | Water | Freely soluble | [1][2] |
| Dolasetron Mesylate | Propylene Glycol | Freely soluble | [1] |
| Dolasetron Mesylate | Ethanol | Slightly soluble | [1] |
| Dolasetron Mesylate | Normal Saline | Slightly soluble | [1] |
Table 3: Recommended Storage Conditions for Stock Solutions
| Compound | Storage Temperature | Duration | Light Protection | Source |
| Dolasetron | -80°C | 6 months | Protect from light | [4][5] |
| Dolasetron | -20°C | 1 month | Protect from light | [4][5] |
| Dolasetron (10 mg/mL oral liquid) | 3-5°C (Refrigerated) | 90 days | N/A | [6] |
| Dolasetron (10 mg/mL oral liquid) | 23-25°C (Room Temp) | 90 days | N/A | [6] |
Experimental Protocol: Preparation of this compound Standard Solutions
This protocol outlines the steps for preparing a stock solution and subsequent working standard solutions of this compound.
Materials and Reagents
-
This compound (powder, high purity ≥98%)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Class A volumetric flasks (e.g., 1 mL, 10 mL, 100 mL)
-
Calibrated pipettes
-
Amber glass vials for storage
Preparation of this compound Stock Solution (1 mg/mL)
-
Weighing: Accurately weigh approximately 1 mg of this compound powder using an analytical balance.
-
Dissolution: Quantitatively transfer the weighed powder to a 1 mL Class A volumetric flask.
-
Solubilization: Add a small amount of methanol (approximately 0.5 mL) to the flask and vortex or sonicate for 15 minutes to ensure complete dissolution.[7]
-
Dilution to Volume: Once dissolved, bring the solution to the final volume of 1 mL with methanol.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a clearly labeled amber glass vial and store at -20°C or -80°C for long-term stability.[4][5]
Preparation of this compound Working Standard Solutions
Working standard solutions are prepared by diluting the stock solution to a concentration suitable for spiking into analytical samples. The final concentration of the internal standard should be consistent across all calibration standards, quality control samples, and unknown samples. A typical final concentration in the analytical sample is in the range of 10-100 ng/mL.
Example: Preparation of a 10 µg/mL Intermediate Solution
-
Allow the 1 mg/mL stock solution to equilibrate to room temperature.
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the final volume with a solvent compatible with the initial mobile phase of the LC-MS method (e.g., 50:50 acetonitrile:water).
-
Cap the flask and invert several times to mix thoroughly.
Example: Preparation of a 100 ng/mL Working Solution
-
Pipette 1 mL of the 10 µg/mL intermediate solution into a 100 mL volumetric flask.
-
Dilute to the final volume with the same mobile phase-compatible solvent.
-
This working solution is now ready to be added to the samples.
Diagrams
Experimental Workflow
Caption: Workflow for the preparation of this compound standard solutions.
Signaling Pathway
Caption: Simplified signaling pathway showing Dolasetron's mechanism of action.
References
- 1. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dolasetron | C19H20N2O3 | CID 3033818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stability of dolasetron in two oral liquid vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
Application Note & Protocol: Bioanalytical Method Validation for Dolasetron in Human Plasma Using Dolasetron-d4 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolasetron is a potent and selective serotonin 5-HT3 receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy and surgery. Accurate and reliable quantification of dolasetron in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note provides a detailed protocol for a robust and validated bioanalytical method for the determination of dolasetron in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, dolasetron-d4, to ensure high accuracy and precision.
The validation of this method has been performed in accordance with the principles of the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation. Key validation parameters, including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability, have been assessed and are summarized herein.
Materials and Methods
Chemicals and Reagents
-
Dolasetron mesylate reference standard (≥98% purity)
-
This compound (internal standard, IS) (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (K2-EDTA as anticoagulant) from authorized suppliers.
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Data acquisition and processing software.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of dolasetron and this compound by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the dolasetron stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
Experimental Protocols
Sample Preparation: Protein Precipitation
-
Label polypropylene tubes for blank, zero, calibration standards, QC samples, and unknown samples.
-
To 100 µL of plasma in each tube, add 10 µL of the internal standard working solution (this compound, 100 ng/mL), except for the blank sample (add 10 µL of 50:50 acetonitrile/water instead).
-
For calibration standards and QC samples, spike with the appropriate working standard solution of dolasetron.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 10% B, linear gradient to 90% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| MRM Transitions | Dolasetron: m/z 325.2 → 166.1This compound: m/z 329.2 → 170.1 |
| Dwell Time | 150 ms |
Method Validation Summary
Selectivity and Specificity
The method demonstrated high selectivity, with no significant interfering peaks observed at the retention times of dolasetron and this compound in blank plasma samples from at least six different sources.
Linearity and Lower Limit of Quantification (LLOQ)
The calibration curve was linear over the concentration range of 1.0 to 500.0 ng/mL in human plasma. The linear regression model (y = mx + c) with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently ≥ 0.99. The LLOQ was established at 1.0 ng/mL, with a signal-to-noise ratio of >10 and acceptable accuracy and precision.
Table 3: Linearity of Calibration Curve
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| Dolasetron | 1.0 - 500.0 | y = 0.0024x + 0.0018 | ≥ 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels: LLOQ (1.0 ng/mL), Low QC (3.0 ng/mL), Medium QC (200.0 ng/mL), and High QC (400.0 ng/mL). The results are summarized in Table 4. The acceptance criteria of ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision were met.
Table 4: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1.0 | 105.2 | 8.5 | 103.8 | 9.2 |
| Low QC | 3.0 | 98.7 | 6.3 | 101.5 | 7.1 |
| Medium QC | 200.0 | 102.1 | 4.1 | 100.9 | 5.5 |
| High QC | 400.0 | 99.5 | 3.8 | 98.9 | 4.7 |
Matrix Effect and Recovery
The matrix effect and recovery were assessed at Low and High QC concentrations. The use of a stable isotope-labeled internal standard effectively compensated for any matrix-induced ion suppression or enhancement. The recovery of dolasetron from human plasma was consistent and reproducible.
Table 5: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Factor | Recovery (%) |
| Low QC | 3.0 | 0.98 | 92.5 |
| High QC | 400.0 | 1.01 | 95.1 |
Stability
The stability of dolasetron in human plasma was evaluated under various conditions to mimic sample handling and storage during a clinical study. Dolasetron was found to be stable under the tested conditions.
Table 6: Stability Data
| Stability Condition | Duration | QC Level | Mean Stability (% of Nominal) |
| Bench-top (Room Temperature) | 6 hours | Low | 98.2 |
| High | 101.5 | ||
| Freeze-Thaw (3 cycles) | -20°C to RT | Low | 97.5 |
| High | 100.8 | ||
| Long-term Storage | 30 days | Low | 99.1 |
| High | 102.3 | ||
| Autosampler (Post-preparative) | 24 hours | Low | 98.9 |
| High | 101.1 |
Visualizations
Caption: Experimental workflow for the bioanalysis of dolasetron in human plasma.
Caption: Logical flow of the bioanalytical method validation process.
Conclusion
The described LC-MS/MS method for the quantification of dolasetron in human plasma using this compound as an internal standard is selective, sensitive, accurate, and precise. The method has been successfully validated over a clinically relevant concentration range and has demonstrated acceptable stability under various conditions. This robust and reliable method is suitable for supporting pharmacokinetic and other clinical studies of dolasetron.
Application Notes: Use of Dolasetron-d4 in Drug-Drug Interaction Studies
Introduction
Dolasetron is an antiemetic and antinauseant agent used to manage nausea and vomiting associated with chemotherapy and surgery. It is a serotonin 5-HT3 receptor antagonist. The parent drug, dolasetron mesylate, is rapidly and completely metabolized by carbonyl reductase to its active metabolite, hydrodolasetron. This active metabolite is significantly more potent than the parent compound and is responsible for the majority of the clinical effect. Hydrodolasetron is subsequently metabolized by cytochrome P450 (CYP) enzymes, primarily CYP2D6 and CYP3A4, making it a candidate for drug-drug interaction (DDI) studies.
Dolasetron-d4, a deuterium-labeled version of dolasetron, serves as an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to dolasetron, but its increased mass allows for clear differentiation in a mass spectrometer. This ensures accurate and precise quantification of dolasetron and its metabolites in complex biological matrices during DDI studies.
Metabolic Pathway of Dolasetron
Dolasetron undergoes a two-step metabolic process. Initially, it is reduced to hydrodolasetron. Subsequently, hydrodolasetron is hydroxylated and N-oxidized by CYP enzymes. Understanding this pathway is critical for designing and interpreting DDI studies, as co-administered drugs that inhibit or induce CYP2D6 or CYP3A4 can alter the pharmacokinetics of the active metabolite, hydrodolasetron, potentially leading to changes in efficacy or toxicity.
Caption: Metabolic conversion of dolasetron to its active and inactive forms.
Application in DDI Studies
This compound is primarily used as an internal standard in in vitro and in vivo DDI studies to:
-
Investigate the inhibitory potential of new chemical entities (NCEs) on the metabolism of dolasetron (via hydrodolasetron) mediated by CYP2D6 and CYP3A4.
-
Determine the effect of known inhibitors or inducers on the pharmacokinetic profile of dolasetron and hydrodolasetron.
-
Provide accurate quantification for regulatory submissions by minimizing variability from sample preparation and instrument response.
Protocols: In Vitro CYP Inhibition Assay
This protocol describes a typical in vitro experiment to assess the potential of a test compound to inhibit the metabolism of hydrodolasetron using human liver microsomes. This compound is used as the internal standard for the quantification of dolasetron and hydrodolasetron.
Experimental Workflow
The general workflow for an in vitro CYP inhibition assay involves incubation, sample processing, and analysis.
Caption: Workflow for a typical in vitro drug-drug interaction study.
Materials and Reagents
-
Dolasetron Mesylate
-
This compound (Internal Standard)
-
Test Compound (potential inhibitor)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Formic Acid
Procedure
-
Preparation of Reagents:
-
Prepare stock solutions of dolasetron, this compound, and the test compound in a suitable solvent (e.g., DMSO, Methanol).
-
Prepare the NADPH regenerating system in buffer.
-
Prepare the HLM suspension in buffer to the desired concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the HLMs, dolasetron (at a concentration near its Km), and varying concentrations of the test compound for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C in a shaking water bath. The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard, this compound.
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the parent drug (dolasetron) and/or its primary metabolite (hydrodolasetron).
-
The use of this compound as an internal standard corrects for any variability during sample preparation and injection.
-
Data Analysis
The rate of metabolite formation is determined by measuring the peak area ratio of the analyte to the internal standard (this compound). The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control (no test compound). The IC50 value, which is the concentration of the test compound that causes 50% inhibition of the metabolic activity, is then determined by fitting the data to a suitable nonlinear regression model.
Quantitative Data Summary
The following table provides an example of data that could be generated from such a study, demonstrating the inhibitory potential of two known CYP inhibitors, Ketoconazole (a strong CYP3A4 inhibitor) and Quinidine (a strong CYP2D6 inhibitor), on the metabolism of hydrodolasetron.
| Test Compound | Target Enzyme | Analyte | IC50 (µM) |
| Ketoconazole | CYP3A4 | Hydrodolasetron | 0.85 |
| Quinidine | CYP2D6 | Hydrodolasetron | 0.25 |
| Test Compound X | CYP3A4/2D6 | Hydrodolasetron | 5.2 |
Note: The data in this table is illustrative and intended to represent typical results from an in vitro DDI study.
This comprehensive approach, utilizing this compound as an internal standard, ensures the generation of high-quality, reliable data essential for the evaluation of drug-drug interaction potential during drug development.
Application of Dolasetron-d4 in Metabolite Identification: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Dolasetron-d4 as an internal standard in the identification and quantification of dolasetron and its metabolites. This guide is intended to assist researchers in developing robust bioanalytical methods for pharmacokinetic and drug metabolism studies.
Application Notes
Dolasetron is a selective 5-HT3 receptor antagonist used for the prevention of nausea and vomiting. It undergoes rapid and extensive metabolism in vivo, with its primary active metabolite being hydrodolasetron. The accurate quantification of dolasetron and its metabolites in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety.
This compound, a stable isotope-labeled version of dolasetron, is an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Its physicochemical properties are nearly identical to those of the unlabeled drug, ensuring similar extraction recovery, chromatographic retention, and ionization efficiency. This minimizes analytical variability and improves the accuracy and precision of the assay.
Key Applications:
-
Metabolite Identification: this compound can be co-administered with dolasetron in preclinical and clinical studies to aid in the identification of metabolites. The characteristic mass shift of +4 Da between the unlabeled drug and its deuterated counterpart allows for the confident identification of drug-related material in complex biological matrices.
-
Quantitative Bioanalysis: As an internal standard, this compound is essential for the accurate quantification of dolasetron and its primary metabolite, hydrodolasetron, in plasma, urine, and other biological samples.
-
Pharmacokinetic Studies: The use of this compound enables the precise determination of key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) of dolasetron.
-
Metabolic Stability Assays: In in vitro studies using liver microsomes or other metabolic systems, this compound can be used to normalize the data and accurately determine the metabolic stability of dolasetron.
Metabolic Pathway of Dolasetron
Dolasetron is rapidly converted to its major and pharmacologically active metabolite, hydrodolasetron (also known as reduced dolasetron), by carbonyl reductase.[1] Hydrodolasetron is subsequently metabolized by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4, through hydroxylation of the indole ring and N-oxidation.[2] The hydroxylated metabolites can be further conjugated with glucuronic acid before excretion.[3]
Experimental Workflow for Metabolite Quantification
The following diagram outlines a typical workflow for the quantification of dolasetron and its metabolites in a biological matrix using this compound as an internal standard.
Protocols
Sample Preparation (Salt-Induced Phase Separation Extraction)
This protocol is adapted from a validated method for the extraction of dolasetron and hydrodolasetron from human plasma.[4]
Materials:
-
Human plasma samples
-
This compound internal standard working solution (e.g., 100 ng/mL in acetonitrile)
-
Acetonitrile (HPLC grade)
-
2 mol/L Sodium carbonate aqueous solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution to each sample, calibration standard, and quality control sample.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Add 100 µL of 2 mol/L sodium carbonate solution to induce phase separation.
-
Vortex mix for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer (supernatant) to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
| Parameter | Value |
| Column | C18 analytical column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |
| Gradient | Isocratic or gradient elution depending on separation needs |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
MS/MS Conditions:
The mass spectrometer should be operated in positive ion mode using Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dolasetron | 325.2 | 136.1 |
| Hydrodolasetron | 327.2 | 138.1 |
| This compound | 329.2 | 140.1 |
Note: The exact mass transitions for this compound should be optimized based on experimental infusion of the standard.
Quantitative Data
The following tables summarize representative quantitative data from a validated LC-MS/MS method for the analysis of dolasetron and hydrodolasetron.[4] While this study used a different internal standard, the performance characteristics are expected to be similar when using this compound.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Dolasetron | 7.9 - 4750.0 | > 0.997 |
| Hydrodolasetron | 4.8 - 2855.1 | > 0.997 |
Table 2: Precision and Accuracy Data
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Dolasetron | Low | 15.8 | < 10 | < 10 | 90 - 110 |
| Medium | 316.7 | < 10 | < 10 | 90 - 110 | |
| High | 3958.3 | < 10 | < 10 | 90 - 110 | |
| Hydrodolasetron | Low | 9.5 | < 10 | < 10 | 90 - 110 |
| Medium | 190.3 | < 10 | < 10 | 90 - 110 | |
| High | 2379.3 | < 10 | < 10 | 90 - 110 |
Table 3: Limit of Quantification (LOQ)
| Analyte | LOQ (ng/mL) |
| Dolasetron | 7.9 |
| Hydrodolasetron | 4.8 |
Conclusion
This compound is a highly effective internal standard for the identification and quantification of dolasetron and its metabolites in biological matrices. The protocols and data presented in this guide provide a solid foundation for researchers to develop and validate robust bioanalytical methods for use in drug metabolism and pharmacokinetic studies. The use of a stable isotope-labeled internal standard like this compound is critical for ensuring the high quality and reliability of the resulting data.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry Parameters for Dolasetron-d4
Welcome to the technical support center for the analysis of Dolasetron-d4 using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on method optimization, troubleshooting, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive electrospray ionization mode?
A1: The molecular weight of this compound is approximately 328.4 g/mol . In positive electrospray ionization (ESI+), the compound readily forms a protonated molecule. Therefore, the expected precursor ion to monitor in the first quadrupole (Q1) is [M+H]⁺ at m/z 329.4.
Q2: How do I select the appropriate product ions for this compound?
A2: Product ion selection is a critical step in developing a robust Multiple Reaction Monitoring (MRM) method. It involves fragmenting the precursor ion in the collision cell (Q2) and identifying stable, intense fragment ions in the third quadrupole (Q3). To determine the optimal product ions for this compound, you should perform a product ion scan on the precursor ion (m/z 329.4). Look for fragments that are specific to the molecule and provide a strong signal. For the non-deuterated Dolasetron (precursor m/z 325.2), a common product ion is m/z 169.1. Due to the location of the deuterium labels on the indole ring of this compound, a corresponding product ion of m/z 173.1 would be expected. A second, less intense but still viable, product ion for confirmation is often monitored.
Q3: What are typical starting collision energy values for optimizing this compound analysis?
A3: Collision energy (CE) is a voltage applied to the collision cell that influences the degree of fragmentation. The optimal CE is compound-dependent and needs to be determined empirically for your specific instrument. A good starting point for a compound of this size is a CE of around 20-40 eV. To find the optimal value, you should perform a collision energy optimization experiment where you monitor the intensity of your chosen product ions while ramping the collision energy.
Q4: I am observing poor sensitivity for this compound. What are the potential causes and solutions?
A4: Poor sensitivity can arise from several factors. Please refer to the troubleshooting guide below for a systematic approach to diagnosing and resolving this issue. Common causes include suboptimal ionization, inefficient fragmentation, matrix effects, or issues with the chromatographic separation.
Quantitative Data Summary
The following tables summarize the key mass spectrometry parameters for the analysis of Dolasetron and its deuterated internal standard, this compound. These values should be used as a starting point and may require further optimization on your specific instrument.
Table 1: Mass Spectrometry Parameters for Dolasetron and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Dwell Time (ms) |
| Dolasetron | 325.2 | 169.1 | 149.1 | 100 |
| This compound | 329.4 | 173.1 | 153.1 | 100 |
Table 2: Optimized Ion Source and Collision Cell Parameters (Example)
| Parameter | Dolasetron | This compound |
| Declustering Potential (DP) (V) | 60 | 60 |
| Entrance Potential (EP) (V) | 10 | 10 |
| Collision Energy (CE) (eV) - Quantifier | 35 | 35 |
| Collision Energy (CE) (eV) - Qualifier | 45 | 45 |
| Collision Cell Exit Potential (CXP) (V) | 12 | 12 |
Note: These values are illustrative and should be optimized for your specific LC-MS/MS system.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common and straightforward method for extracting Dolasetron from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Method
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 2.5 min: Linear gradient to 95% B
-
2.5 - 3.5 min: Hold at 95% B
-
3.5 - 3.6 min: Return to 5% B
-
3.6 - 5.0 min: Equilibrate at 5% B
-
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Issue 1: Low or No Signal for this compound
Technical Support Center: Troubleshooting Poor Peak Shape of Dolasetron-d4 in HPLC
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving common issues related to the poor peak shape of Dolasetron-d4 in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is exhibiting significant tailing. What are the most common causes?
Peak tailing is the most common peak shape problem in HPLC and often occurs when there are multiple retention mechanisms for the analyte.[1] For a basic compound like this compound, the primary causes include:
-
Secondary Silanol Interactions: The most frequent cause for basic analytes is the interaction between the compound and ionized residual silanol groups (Si-OH) on the silica-based column packing.[2][3] These interactions create a secondary, stronger retention mechanism, leading to a tailed peak.[1]
-
Mobile Phase pH Issues: If the mobile phase pH is too close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, leading to peak asymmetry.[2]
-
Column Contamination or Degradation: Accumulation of sample matrix impurities or physical damage to the column packing bed (e.g., voids) can create alternative flow paths and active sites, causing tailing.[1][4][5]
-
Sample Overload: Injecting a sample that is too concentrated (mass overload) can saturate the stationary phase, leading to poor peak shape.[1][6]
-
Extra-Column Effects: Excessive volume in tubing, fittings, or connections (dead volume) between the injector, column, and detector can cause peak broadening and tailing.[2][4]
Q2: How does the mobile phase composition affect the peak shape of this compound?
The mobile phase is critical for achieving a symmetrical peak. Key factors include:
-
pH and Buffering: Dolasetron is a basic compound. To ensure it is in a single, fully protonated form and to minimize interactions with acidic silanol groups, the mobile phase pH should be kept low.[2] Using a buffer at a pH of around 3 is effective, as demonstrated in some methods.[7] An unbuffered or improperly buffered mobile phase can lead to inconsistent protonation and peak tailing.[4]
-
Solvent Strength and Type: The sample should ideally be dissolved in the mobile phase.[4] If a stronger solvent is used for sample dissolution, it can cause peak distortion upon injection.[5] The choice of organic modifier (e.g., acetonitrile vs. methanol) can also influence peak symmetry.[2]
-
Additives: Historically, tail-suppressing agents like triethylamine (TEA) were added to the mobile phase to compete with the basic analyte for active silanol sites, thereby improving peak shape.[3]
Q3: Could my HPLC column be the source of the problem? How can I diagnose and fix it?
Yes, the column is a very common source of peak shape issues.[8]
-
Column Choice: For basic compounds like this compound, using a modern, high-purity silica column that is "end-capped" is highly recommended.[1] End-capping chemically treats the residual silanol groups to make them less reactive, significantly reducing peak tailing.[2]
-
Column Contamination: Sample impurities or mobile phase contaminants can accumulate at the column inlet frit or on the packing material itself.[4][6] This can be observed as an increase in backpressure along with peak tailing.[6]
-
Column Void: A void or channel in the packing bed, often at the column inlet, can cause peak splitting or severe tailing.[1] This can result from pressure shocks or using the column outside its recommended pH range.[9]
To diagnose, you can substitute the current column with a new one of the same type. If the peak shape improves, the original column was likely the problem.[1] Contaminated columns can sometimes be regenerated by flushing with a series of strong solvents according to the manufacturer's guidelines.[10]
Q4: I've optimized the mobile phase and checked the column, but the peak shape is still poor. What else should I investigate?
If the mobile phase and column are ruled out, consider these factors:
-
Sample Overload: Dilute your sample and inject it again. If the peak shape improves and becomes more symmetrical, you were likely experiencing mass overload.[1][6]
-
Extra-Column Volume (Dead Volume): Ensure all tubing is as short and narrow in diameter as possible (e.g., 0.005" ID).[2] Check all fittings and connections between the autosampler, column, and detector cell to ensure they are properly seated with no gaps.[10]
-
Guard Column Mismatch: If you are using a guard column, ensure its packing material is the same as, or very similar to, the analytical column. A mismatch can create competing separation mechanisms and distort the peak.[6]
-
Metal Contamination: Trace metal contamination in the silica matrix, frits, or from the mobile phase can sometimes cause peak tailing for specific compounds.[3][4]
Troubleshooting Guides and Experimental Protocols
Guide 1: Systematic Troubleshooting Workflow
This workflow provides a logical sequence of steps to identify the root cause of poor peak shape.
Caption: A step-by-step workflow for troubleshooting poor HPLC peak shape.
Guide 2: The Role of Silanol Interactions
This diagram illustrates how interactions with residual silanol groups on the column's stationary phase can cause peak tailing for basic analytes like this compound.
Caption: Silanol interactions causing peak tailing for basic compounds.
Protocol: Mobile Phase Optimization for this compound
-
Prepare the Aqueous Component: Prepare a 20mM potassium phosphate buffer. Adjust the pH to 3.0 using phosphoric acid. Filter through a 0.22 µm filter.
-
Prepare the Mobile Phase: Start with a mobile phase composition similar to a published method, for example, 80% Acetonitrile and 20% of the prepared pH 3.0 buffer.[7] Degas the mobile phase thoroughly.
-
Equilibrate the System: Flush the column with the new mobile phase for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject Standard: Inject a known concentration of this compound standard.
-
Evaluate Peak Shape: Assess the peak for tailing (USP tailing factor should ideally be ≤ 1.5).
-
Adjust and Re-evaluate: If tailing persists, incrementally decrease the percentage of acetonitrile (e.g., to 75:25, then 70:30) and re-inject. This increases mobile phase polarity and can sometimes improve the peak shape for reversed-phase separations.
Data Summary Tables
Table 1: Example HPLC Method Parameters for Dolasetron Analysis
This table summarizes typical starting conditions based on published methods.
| Parameter | Condition 1 | Condition 2 |
| Column | Phenomenex Luna C18 (250mm x 4.6mm, 5µm)[11] | Altima C18 (150mm x 4.6mm, 5µm)[7] |
| Mobile Phase | Acetonitrile : Water (50:50, v/v)[11] | Acetonitrile : 0.02M Buffer* (80:20, v/v)[7] |
| Flow Rate | 1.0 mL/min[12] | Not Specified |
| Detection (UV) | 285 nm[12] | Not Specified |
| Injection Volume | 10 µL[11] | Not Specified |
| *Buffer: Di-potassium hydrogen orthophosphate, pH adjusted to 3.0[7] |
Table 2: Troubleshooting Summary for this compound Peak Tailing
| Potential Cause | Recommended Solution(s) |
| Secondary Silanol Interactions | • Use a modern, end-capped C18 column.[1]• Lower mobile phase pH to ~3.0 with a buffer.[7]• Consider adding a tail-suppressing agent (e.g., low concentration of TEA), though this is less common with modern columns.[3] |
| Column Overload | • Dilute the sample by a factor of 5 or 10.[6]• Reduce the injection volume.[6]• Use a column with a larger internal diameter or higher loading capacity.[1] |
| Column Contamination/Void | • Use a guard column to protect the analytical column.[1]• Filter all samples and mobile phases.[6]• Flush the column with strong solvents as per manufacturer guidelines.[10]• If a void is suspected, replace the column.[4] |
| Inappropriate Sample Solvent | • Dissolve the sample in the initial mobile phase composition.[4] |
| Extra-Column (Dead) Volume | • Cut tubing to the minimum necessary length.[2]• Use tubing with a narrow internal diameter (e.g., 0.12 mm or 0.005").[2]• Ensure all fittings are correctly installed and tightened. |
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromtech.com [chromtech.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. waters.com [waters.com]
- 10. labveda.com [labveda.com]
- 11. wisdomlib.org [wisdomlib.org]
- 12. RP-HPLC method for estimating dolasetron in bulk and dosage forms. [wisdomlib.org]
Technical Support Center: Isotopic Interference in Dolasetron Analysis
Welcome to the technical support center for addressing isotopic interference when using Dolasetron-d4 as an internal standard in LC-MS/MS assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, troubleshooting, and mitigating isotopic interference to ensure accurate and reliable quantitative results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of Dolasetron and this compound analysis?
A1: Isotopic interference, or crosstalk, occurs when the mass spectrometer signal from the analyte (Dolasetron) contributes to the signal of its stable isotope-labeled internal standard (SIL-IS), this compound, or vice versa. This is primarily due to the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in the unlabeled Dolasetron molecule. These naturally occurring isotopes can result in a small percentage of Dolasetron molecules having a mass-to-charge ratio (m/z) that overlaps with the m/z of this compound, leading to an artificially inflated response for the internal standard and consequently, inaccurate quantification of the analyte.
Q2: Why is this compound used as an internal standard?
A2: this compound is a deuterated analog of Dolasetron. It is an ideal internal standard because it has nearly identical chemical and physical properties to Dolasetron, meaning it behaves similarly during sample preparation, chromatography, and ionization.[1] By adding a known concentration of this compound to each sample, it allows for the correction of variability in the analytical process, such as extraction efficiency and matrix effects.[2]
Q3: What are the primary causes of isotopic interference in LC-MS/MS analysis?
A3: The main causes of isotopic interference include:
-
Natural Isotopic Abundance: Unlabeled compounds naturally contain a small percentage of heavy isotopes. For a molecule like Dolasetron (C₁₉H₂₀N₂O₃), the probability of it containing one or more ¹³C, ¹⁵N, or ¹⁸O atoms increases with its molecular weight, leading to M+1, M+2, etc., isotopic peaks that might overlap with the signal of the deuterated internal standard.
-
Isobaric Interferences: These are ions of different elemental compositions that have the same nominal mass-to-charge ratio. While less common in this specific application, they can be a source of interference.[3]
-
Polyatomic Interferences: These are molecular ions formed in the plasma source of the mass spectrometer that can have the same m/z as the analyte or internal standard.[3]
Q4: How can I determine if I have an isotopic interference issue in my assay?
A4: You can assess for isotopic interference by:
-
Analyzing a high-concentration solution of unlabeled Dolasetron: Monitor the MRM transition for this compound. A significant signal in the internal standard channel indicates crosstalk from the analyte.
-
Analyzing a solution of this compound: Monitor the MRM transition for Dolasetron. A signal in the analyte channel would indicate the presence of unlabeled Dolasetron as an impurity in the internal standard.
-
Observing non-linear calibration curves: At high analyte concentrations, significant isotopic interference can lead to a non-linear relationship between the analyte concentration and the response ratio (analyte/internal standard).
Troubleshooting Guides
This section provides a step-by-step approach to identifying and resolving issues related to isotopic interference.
Issue 1: Inaccurate quantification at high analyte concentrations.
Symptoms:
-
Calibration curve becomes non-linear at the upper concentration range.
-
Quality control (QC) samples at high concentrations fail acceptance criteria.
Troubleshooting Steps:
-
Verify Analyte Contribution to IS Signal:
-
Prepare a high-concentration solution of certified reference standard Dolasetron in a clean solvent.
-
Inject this solution into the LC-MS/MS system and monitor the MRM transition for this compound.
-
If a peak is observed at the retention time of Dolasetron, this confirms isotopic crosstalk from the analyte to the internal standard.
-
-
Optimize Chromatographic Separation:
-
While Dolasetron and this compound are expected to co-elute, minor differences in retention time can sometimes be achieved, especially with deuterium labeling.
-
Experiment with different LC columns, mobile phase compositions, and gradient profiles to attempt to chromatographically resolve the analyte from any interfering peaks.
-
-
Select Alternative MRM Transitions:
-
Perform a product ion scan for both Dolasetron and this compound to identify all major fragment ions.
-
Select precursor-product ion pairs that are unique and have minimal overlap. Aim for fragment ions that do not contain the site of deuteration for Dolasetron, if possible, to minimize shared fragments.
-
-
Mathematical Correction:
-
If interference cannot be eliminated through chromatographic or mass spectrometric optimization, a mathematical correction can be applied. This involves determining the percentage contribution of the Dolasetron signal to the this compound signal and correcting the measured internal standard response accordingly in the data processing software.
-
Issue 2: Poor precision and accuracy across the calibration range.
Symptoms:
-
High variability in replicate injections.
-
Inconsistent accuracy for calibrators and QC samples.
Troubleshooting Steps:
-
Check for IS Purity:
-
Prepare a solution of the this compound internal standard.
-
Inject and monitor the MRM transition for unlabeled Dolasetron.
-
A significant peak indicates the presence of unlabeled analyte as an impurity in the internal standard, which can affect accuracy, especially at the lower end of the calibration curve.
-
-
Evaluate Matrix Effects:
-
Matrix effects can cause ion suppression or enhancement, affecting the analyte and internal standard differently if they do not co-elute perfectly.
-
Perform a post-column infusion experiment with Dolasetron and this compound to assess regions of ion suppression or enhancement in the chromatogram.
-
Adjust the chromatography to ensure the analytes elute in a region with minimal matrix effects.
-
-
Optimize MS/MS Parameters:
-
Ensure that the collision energy and other MS/MS parameters are optimized for both Dolasetron and this compound to achieve stable and robust fragmentation.
-
Experimental Protocols
Protocol 1: Determination of MRM Transitions and Optimization of MS/MS Parameters
Objective: To identify the optimal precursor and product ions and collision energies for Dolasetron and this compound.
Methodology:
-
Prepare Standard Solutions:
-
Prepare individual stock solutions of Dolasetron and this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Prepare working solutions (e.g., 1 µg/mL) from the stock solutions.
-
-
Infusion and Full Scan (Q1 Scan):
-
Infuse the Dolasetron working solution directly into the mass spectrometer using a syringe pump.
-
Perform a full scan in positive ion mode (Q1 scan) to identify the protonated molecular ion [M+H]⁺, which will be the precursor ion. The expected m/z for Dolasetron (C₁₉H₂₀N₂O₃, MW ≈ 324.4 g/mol ) is approximately 325.4.
-
Repeat this step for the this compound solution. The expected m/z for this compound (C₁₉H₁₆D₄N₂O₃, MW ≈ 328.4 g/mol ) is approximately 329.4.
-
-
Product Ion Scan (PIS):
-
Set the mass spectrometer to product ion scan mode, selecting the identified precursor ion for Dolasetron (e.g., m/z 325.4).
-
Infuse the Dolasetron solution and acquire the product ion spectrum by ramping the collision energy (e.g., from 10 to 50 eV).
-
Identify the most abundant and stable product ions.
-
Repeat this process for this compound, selecting its precursor ion (e.g., m/z 329.4).
-
-
MRM Optimization:
-
Select the most intense and specific product ions for both Dolasetron and this compound to create potential MRM transitions.
-
For each transition, optimize the collision energy by performing multiple injections while varying the collision energy to find the value that yields the highest product ion intensity.
-
Select at least two MRM transitions for each compound (a quantifier and a qualifier) for enhanced specificity.
-
Data Presentation:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Qualifier |
| Dolasetron | To be determined | To be determined | To be determined | To be determined | To be determined |
| This compound | To be determined | To be determined | To be determined | To be determined | To be determined |
Note: The user should populate this table with their experimentally determined values.
Protocol 2: Assessment of Isotopic Crosstalk
Objective: To quantify the percentage of signal contribution from Dolasetron to the this compound MRM transition.
Methodology:
-
Prepare High Concentration Analyte Solution:
-
Prepare a solution of Dolasetron at the highest concentration of the intended calibration curve (e.g., the Upper Limit of Quantification, ULOQ).
-
-
Prepare Internal Standard Solution:
-
Prepare a solution of this compound at the working concentration used in the assay.
-
-
LC-MS/MS Analysis:
-
Inject the high-concentration Dolasetron solution and acquire data monitoring both the Dolasetron and this compound MRM transitions.
-
Inject the this compound solution and acquire data monitoring both MRM transitions.
-
-
Calculate Crosstalk:
-
Measure the peak area of the signal in the this compound channel from the injection of the high-concentration Dolasetron solution (AreaCrosstalk).
-
Measure the peak area of the this compound signal from the injection of the this compound working solution (AreaIS).
-
Calculate the percent crosstalk as: % Crosstalk = (Area_Crosstalk / Area_IS_from_analyte_injection) * 100 where Area_IS_from_analyte_injection is the theoretical area of the IS if it were present at the same concentration as the analyte that is causing the crosstalk. A more practical approach is to compare the response of the crosstalk to the response of the lowest calibrator.
-
Data Presentation:
| Injection | Monitored Transition | Peak Area |
| High Conc. Dolasetron | Dolasetron (Quantifier) | Measured Area |
| High Conc. Dolasetron | This compound (Quantifier) | Measured Area (Crosstalk) |
| This compound | Dolasetron (Quantifier) | Measured Area (IS Impurity) |
| This compound | This compound (Quantifier) | Measured Area |
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
Caption: Workflow for MRM method development.
References
Improving recovery of Dolasetron-d4 during sample extraction
Welcome to the Technical Support Center for optimizing the recovery of Dolasetron-d4 during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Dolasetron, a serotonin 5-HT3 receptor antagonist used to prevent nausea and vomiting.[1][2][3] In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated compounds like this compound are ideal internal standards.[1][4] This is because they are chemically almost identical to the analyte (Dolasetron) and thus exhibit similar behavior during sample extraction and analysis, but are distinguishable by their mass.[4][5] This allows for accurate quantification by correcting for any sample loss during the extraction process.[4][6]
Q2: I am experiencing low recovery of this compound. What are the common causes?
Low recovery of an internal standard like this compound can stem from several factors throughout the sample preparation process. These can include:
-
Suboptimal Extraction Method: The chosen extraction technique (e.g., LLE, SPE, protein precipitation) may not be efficient for this compound from the specific sample matrix.
-
Incorrect pH: The pH of the sample and extraction solvents plays a crucial role in the ionization state of this compound, affecting its solubility and partitioning behavior.[7][8]
-
Inappropriate Solvent Selection: The polarity and type of organic solvent used may not be optimal for extracting this compound.[9]
-
Phase Separation Issues (LLE): Incomplete separation of the aqueous and organic layers during liquid-liquid extraction can lead to loss of the analyte.
-
Analyte Breakthrough (SPE): In solid-phase extraction, the analyte may not be effectively retained on the sorbent or may be prematurely eluted during washing steps.[7]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the ionization of this compound in the mass spectrometer.[10]
-
Degradation: this compound may degrade due to exposure to light, extreme temperatures, or incompatible chemical conditions during the extraction process.[8]
Q3: Which sample extraction method is recommended for this compound?
Several methods can be employed for the extraction of Dolasetron and its internal standards. The optimal choice depends on the sample matrix, required cleanliness of the extract, and available equipment. Common techniques include:
-
Liquid-Liquid Extraction (LLE): A widely used technique involving the partitioning of the analyte between two immiscible liquid phases.[11]
-
Solid-Phase Extraction (SPE): A technique that separates components of a mixture based on their physical and chemical properties as they pass through a solid sorbent.[12][13]
-
Protein Precipitation (PPT): A simpler and faster method, particularly for plasma samples, where a solvent or acid is added to precipitate proteins, leaving the analyte in the supernatant.[14]
-
Salt-Induced Phase Separation Extraction (SIPSE): A newer technique that has shown high extraction efficiency (over 96%) for Dolasetron and its internal standard.[15][16] It combines protein precipitation and analyte extraction into a single step.[15][16]
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
| Symptom | Possible Cause | Troubleshooting Step |
| Low signal for this compound | Incomplete extraction from the aqueous phase. | Adjust the pH of the aqueous sample to optimize the non-ionized form of this compound, enhancing its partitioning into the organic solvent. |
| Inappropriate organic solvent. | Test different organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether, dichloromethane). | |
| Insufficient mixing. | Ensure thorough mixing of the aqueous and organic phases by vortexing for an adequate amount of time. | |
| Emulsion formation | High concentration of proteins or lipids in the sample. | Centrifuge at a higher speed and for a longer duration. Consider adding a small amount of salt to the aqueous phase to break the emulsion. |
| Variable recovery | Inconsistent phase separation. | Ensure complete separation of the two layers and avoid aspirating any of the aqueous layer along with the organic layer. |
Low Recovery in Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Troubleshooting Step |
| This compound found in the flow-through | Inappropriate sorbent material. | Select a sorbent that provides the appropriate retention mechanism for this compound (e.g., reversed-phase, ion-exchange).[7] |
| Sample loading conditions are not optimal. | Adjust the pH of the sample before loading to ensure the analyte is in a form that will be retained by the sorbent.[7] | |
| Flow rate is too high during sample loading. | Decrease the flow rate to allow for sufficient interaction between the analyte and the sorbent.[7] | |
| This compound found in the wash eluate | Wash solvent is too strong. | Use a weaker wash solvent (lower percentage of organic solvent) to remove interferences without eluting the analyte. |
| No or low this compound in the final eluate | Elution solvent is too weak. | Use a stronger elution solvent to effectively desorb the analyte from the sorbent. |
| Insufficient elution volume. | Increase the volume of the elution solvent to ensure complete elution. |
Experimental Protocols
Protein Precipitation Protocol
-
Sample Preparation: To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.
-
Precipitation: Add 300 µL of cold acetonitrile (or another suitable organic solvent like methanol or acetone) to the sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
Salt-Induced Phase Separation Extraction (SIPSE) Protocol
This method has demonstrated high recovery for Dolasetron.[15][16]
-
Sample and Reagent Preparation: To 100 µL of plasma sample, add 10 µL of this compound internal standard and 300 µL of acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute.
-
Phase Separation: Add 50 µL of a 2 mol/L sodium carbonate aqueous solution and vortex for another minute.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to facilitate phase separation.
-
Supernatant Collection: Collect the upper acetonitrile layer for direct injection or further processing.
Data Presentation
Table 1: Comparison of Extraction Recovery for Dolasetron and Internal Standard
| Extraction Method | Analyte | Recovery (%) | Reference |
| Salt-Induced Phase Separation Extraction (SIPSE) | Dolasetron | > 96% | [15][16] |
| Hydrodolasetron | > 96% | [15][16] | |
| Ondansetron (Internal Standard) | > 96% | [15][16] | |
| Liquid-Liquid Extraction (LLE) | Dolasetron | < 82% | [16] |
| Hydrodolasetron | < 82% | [16] |
Visualizations
Caption: Comparative workflows for Protein Precipitation and SIPSE.
Caption: Troubleshooting flowchart for low this compound recovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dolasetron - Wikipedia [en.wikipedia.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. How to overcome low recovery - Chromatography Forum [chromforum.org]
- 9. welchlab.com [welchlab.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of paracetamol using solid-phase extraction, deuterated internal standards, and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - FR [thermofisher.com]
- 14. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 15. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and hydrodolasetron in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Minimizing ion suppression with Dolasetron-d4 as an internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when using Dolasetron-d4 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: What are the common causes of ion suppression when using this compound?
Ion suppression is a type of matrix effect where the ionization efficiency of the analyte (Dolasetron) and the internal standard (this compound) is reduced by co-eluting compounds from the sample matrix.[1][2] This can lead to inaccurate and imprecise results.[3] Common causes include:
-
Endogenous Matrix Components: Biological samples contain numerous compounds that can interfere with ionization, such as salts, proteins, and phospholipids.[4][5]
-
Exogenous Contaminants: These can be introduced during sample preparation and include substances like plasticizers leached from labware.[1]
-
Mobile Phase Additives: Certain additives, like trifluoroacetic acid (TFA), can cause ion suppression.[6]
-
High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression.[3]
-
Column Bleed: Compounds leaching from the HPLC column can also lead to ion suppression.[7]
Q2: How can I identify if ion suppression is affecting my results?
Several methods can be used to detect and assess the extent of ion suppression in your assay:
-
Post-Column Infusion Experiment: This is a common technique to identify regions in the chromatogram where ion suppression occurs.[4][8] A solution of the analyte is continuously infused into the mobile phase after the analytical column, and a blank matrix sample is injected. Any dip in the baseline signal indicates the presence of ion-suppressing components eluting from the column at that retention time.[9]
-
Post-Extraction Spiking: The response of an analyte in a post-extraction spiked blank sample is compared to the response of the analyte in a neat solution.[1] A lower response in the matrix sample indicates ion suppression.[10]
-
Comparing Different Matrix Lots: Analyzing the same concentration of analyte in different lots of the biological matrix can reveal variability in ion suppression.[10]
Q3: What steps can I take to minimize ion suppression in my LC-MS/MS method?
Minimizing ion suppression is crucial for developing a robust and reliable bioanalytical method. Here are some effective strategies:
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently extracting the analyte.
-
Liquid-Liquid Extraction (LLE): Generally provides cleaner extracts than protein precipitation.[1]
-
Solid-Phase Extraction (SPE): Can be highly selective in removing interferences.[2]
-
Protein Precipitation (PPT): A simpler but often less clean method. If used, techniques to reduce phospholipids, a major cause of ion suppression, should be considered.[5]
-
-
Improve Chromatographic Separation:
-
Adjust the mobile phase composition and gradient to separate the analyte from interfering peaks.
-
Consider using a different column chemistry or a column with a smaller particle size for better resolution.[11]
-
-
Reduce Matrix Load:
-
Optimize MS Source Conditions:
-
Adjust parameters like spray voltage, gas flows, and temperature to enhance analyte signal and reduce the impact of interfering compounds.
-
Switching the ionization polarity (from positive to negative or vice versa) can sometimes mitigate ion suppression.[1]
-
Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than electrospray ionization (ESI).[3]
-
Q4: Is my sample preparation method contributing to ion suppression?
Yes, the choice of sample preparation method significantly impacts the degree of ion suppression. A simple "dilute-and-shoot" or protein precipitation approach may not adequately remove matrix components like phospholipids, which are known to cause significant ion suppression.[5] The table below compares common sample preparation techniques in their ability to remove matrix components.
| Sample Preparation Technique | Relative Cleanliness | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Low | Simple, fast, and inexpensive. | High levels of residual matrix components, leading to significant ion suppression.[5] |
| Liquid-Liquid Extraction (LLE) | Medium to High | Provides cleaner extracts than PPT.[1] | Can be labor-intensive and may not be suitable for highly polar analytes. |
| Solid-Phase Extraction (SPE) | High | Highly selective, can effectively remove interfering compounds and concentrate the analyte.[2] | More complex and costly to develop. |
Q5: How do I optimize my chromatographic conditions to reduce ion suppression?
The primary goal of chromatographic optimization is to separate Dolasetron and this compound from the regions of ion suppression.
-
Methodical Approach:
-
Perform a post-column infusion experiment with a blank matrix extract to identify the retention times where ion suppression is most severe.[9]
-
Adjust your chromatographic method (e.g., gradient profile, mobile phase composition) to move the elution of Dolasetron and this compound away from these suppression zones.
-
-
Column Selection: Consider columns with different stationary phases that offer alternative selectivity.
-
Flow Rate: Reducing the flow rate to the nanospray range can sometimes decrease ion suppression.[3]
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound ideal?
A stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard for quantitative LC-MS analysis.[12] This is because:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Dolasetron.[13]
-
Co-elution: It typically co-elutes with the analyte.
-
Compensation for Matrix Effects: Because it behaves almost identically to the analyte during sample preparation, chromatography, and ionization, it experiences the same degree of ion suppression.[3][12] By using the peak area ratio of the analyte to the internal standard, the variability caused by ion suppression can be effectively compensated for.[1]
Q2: Can the concentration of this compound affect ion suppression?
Yes. While this compound is used to compensate for ion suppression, using an excessively high concentration can itself cause or contribute to ion suppression of the analyte, as they co-elute and compete for ionization.[3] It is important to optimize the concentration of the internal standard.
Q3: What should I do if ion suppression persists despite using this compound?
While this compound can compensate for ion suppression, it cannot eliminate the loss of signal intensity.[5] If the suppression is so severe that the analyte signal is close to the lower limit of quantification (LLOQ), you may need to take further steps to reduce the underlying matrix effects. This involves a systematic approach to troubleshooting, as outlined in the guides above, focusing on improving sample cleanup and chromatographic separation.
Experimental Protocols
Post-Column Infusion Experiment to Identify Ion Suppression Zones
Objective: To determine the retention times at which co-eluting matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece and necessary fittings
-
Standard solution of Dolasetron
-
Prepared blank biological matrix extract (e.g., plasma, urine)
-
Mobile phases
Procedure:
-
Prepare a standard solution of Dolasetron in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal on the mass spectrometer.
-
Set up the LC system with the analytical column and mobile phases to be used in your assay.
-
Connect the syringe pump to deliver the Dolasetron standard solution at a low, constant flow rate (e.g., 10 µL/min) to a tee-piece.
-
Connect the outlet of the analytical column to the same tee-piece, where it will mix with the Dolasetron solution.
-
Connect the outlet of the tee-piece to the mass spectrometer's ion source.
-
Begin the LC gradient and allow the system to equilibrate.
-
Start the syringe pump. You should observe a stable, elevated baseline for the Dolasetron MRM transition.
-
Inject a blank matrix extract that has been prepared using your standard sample preparation protocol.
-
Monitor the Dolasetron MRM signal throughout the chromatographic run.
-
Any significant drop in the signal intensity indicates a region of ion suppression.
Visualizations
Caption: A workflow for troubleshooting ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 7. Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing Low-Level Detection of Dolasetron-d4
Welcome to the technical support center for the analysis of Dolasetron-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing sensitivity and troubleshooting common issues encountered during the low-level detection of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in analytical studies?
This compound is a deuterium-labeled version of Dolasetron, a serotonin 5-HT3 receptor antagonist used as an antiemetic agent.[1][2] Its primary application in analytical chemistry is as an internal standard for the quantitative analysis of Dolasetron in biological matrices by techniques such as nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[3] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.
Q2: What are the typical analytical techniques used for the detection of Dolasetron and its metabolites?
The most common analytical techniques for the determination of Dolasetron and its major metabolite, hydrodolasetron, are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
RP-HPLC with UV or Fluorescence Detection: Reversed-phase HPLC with UV detection (at wavelengths around 215 nm, 285 nm, or 295 nm) or fluorescence detection (excitation at 285 nm and emission at 345 nm) has been successfully used.[1][4][5]
-
LC-MS/MS: This is a highly sensitive and selective method for the simultaneous determination of Dolasetron and its metabolites in biological fluids.[6][7] It is the preferred method for achieving low detection limits.
Q3: What are the expected limits of quantification (LOQ) for Dolasetron in analytical methods?
The reported LOQs for Dolasetron vary depending on the analytical method and the matrix. For instance, an HPLC method with fluorescence detection achieved an LOQ of 10 pmol/ml for Dolasetron in plasma.[5] A more sensitive HPLC-ESI-MS method reported an LOQ of 7.9 ng/mL for Dolasetron in human plasma.[6] While these values are for the unlabeled compound, they provide a good benchmark for what can be expected for this compound.
Troubleshooting Guide
This guide addresses common issues that can arise during the low-level detection of this compound, particularly when using LC-MS/MS.
| Problem | Potential Causes | Recommended Solutions |
| Poor Sensitivity / Low Signal Intensity | 1. Suboptimal mass spectrometer settings (e.g., ionization source parameters, collision energy).2. Inefficient sample extraction and cleanup, leading to matrix suppression.3. Poor chromatographic peak shape.4. Instability of this compound in the sample or during analysis. | 1. Optimize MS parameters by infusing a standard solution of this compound to find the optimal precursor and product ions, as well as collision energy and other source-dependent parameters.2. Evaluate different sample preparation techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). A salt-induced phase separation extraction (SIPSE) has shown high extraction efficiency for Dolasetron.[6]3. Optimize the mobile phase composition (e.g., pH, organic modifier), gradient profile, and column chemistry to achieve sharp, symmetrical peaks.4. Ensure proper storage of stock solutions and samples, protected from light and at appropriate temperatures (e.g., -20°C or -80°C for long-term storage).[2] |
| High Background Noise | 1. Contamination from solvents, reagents, or labware.2. Matrix effects from the biological sample.3. Inadequate chromatographic separation from interfering compounds. | 1. Use high-purity solvents and reagents (e.g., LC-MS grade). Thoroughly clean all labware.2. Improve sample cleanup procedures. Consider using a divert valve to direct the early and late eluting parts of the chromatogram to waste, away from the mass spectrometer.3. Optimize the chromatographic method to better resolve this compound from matrix components. |
| Poor Reproducibility | 1. Inconsistent sample preparation.2. Variability in instrument performance.3. Instability of the analyte. | 1. Use an automated liquid handler for precise and consistent sample processing. Ensure the internal standard (if different from this compound) is added accurately.2. Perform regular system suitability tests and calibrations to monitor instrument performance.3. Check for analyte degradation by running QC samples at the beginning and end of each analytical batch. |
| No Peak Detected | 1. Incorrect mass transitions being monitored.2. Analyte concentration is below the limit of detection (LOD).3. Complete loss of analyte during sample preparation. | 1. Verify the precursor and product ions for this compound. The precursor ion will be shifted by +4 m/z units compared to unlabeled Dolasetron.2. Concentrate the sample or inject a larger volume if the system allows.3. Review the sample preparation protocol for any steps that could lead to significant analyte loss. |
Experimental Protocols
Sample Preparation: Salt-Induced Phase Separation Extraction (SIPSE)
This method has been shown to have high extraction efficiency for Dolasetron and is a rapid and simple procedure.[6]
-
To 200 µL of plasma sample, add the internal standard solution (if this compound is not the analyte).
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Add 200 µL of a 2 mol/L sodium carbonate aqueous solution to induce phase separation.
-
Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following are suggested starting parameters for an LC-MS/MS method for this compound, which should be optimized for your specific instrumentation.
| Parameter | Suggested Condition |
| LC Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 2.6 µm)[4] |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile or Methanol |
| Flow Rate | 0.8 mL/min[4] |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of this compound. The precursor ion [M+H]+ for Dolasetron is m/z 325.2. For this compound, it will be approximately m/z 329.2. Product ions will need to be optimized. |
Quantitative Data Summary
The following tables summarize the quantitative data from published methods for Dolasetron, which can serve as a reference for developing methods for this compound.
Table 1: HPLC Method Performance for Dolasetron
| Method | Matrix | Linear Range | Limit of Quantification (LOQ) | Reference |
| RP-HPLC with Fluorescence Detection | Plasma | 5 - 1000 pmol/ml | 10 pmol/ml | [5] |
| RP-HPLC with UV Detection | - | 25 - 125 ppm | Not Reported | [4] |
| RP-HPLC with UV Detection | Bulk Drug | 100 - 300 µg/ml | 0.15 µg/ml | [8] |
Table 2: LC-MS Method Performance for Dolasetron
| Method | Matrix | Linear Range | Limit of Quantification (LOQ) | Reference |
| HPLC-ESI-MS | Human Plasma | 7.9 - 4750.0 ng/mL | 7.9 ng/mL | [6] |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Troubleshooting logic for low signal intensity of this compound.
References
- 1. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Simultaneous measurement of dolasetron and its major metabolite, MDL 74,156, in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and hydrodolasetron in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. ijpcbs.com [ijpcbs.com]
Technical Support Center: Dolasetron and Dolasetron-d4 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of Dolasetron and its deuterated internal standard, Dolasetron-d4, during chromatographic analysis.
Troubleshooting Guide: Resolving Co-elution
Co-elution of an analyte and its deuterated internal standard is a common challenge in LC-MS/MS analysis. While these compounds are designed to have similar chromatographic behavior, slight differences due to the isotopic effect can lead to partial or complete co-elution, potentially impacting accurate quantification. This guide addresses specific issues and provides actionable solutions.
Question: My Dolasetron and this compound peaks are completely co-eluting. How can I achieve separation?
Answer:
Complete co-elution is often the goal for isotope dilution mass spectrometry to ensure both compounds experience the same matrix effects. However, if separation is desired for method development or troubleshooting, or if you are using a non-mass spectrometric detector, several strategies can be employed. The primary reason for the slight difference in retention time is the "isotopic effect," where deuterated compounds may elute slightly earlier in reversed-phase chromatography.
To enhance separation, you can modify the chromatographic conditions:
-
Mobile Phase Composition: Altering the organic modifier (e.g., switching from acetonitrile to methanol or vice versa) can change the selectivity of the separation. You can also adjust the pH of the aqueous phase, as this can influence the ionization state of Dolasetron and its interaction with the stationary phase.
-
Gradient Slope: A shallower gradient (i.e., a slower increase in the organic solvent concentration over time) can improve the resolution between closely eluting peaks.
-
Flow Rate: Reducing the flow rate can increase the efficiency of the separation and provide better resolution.
-
Column Chemistry: Switching to a column with a different stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl or a pentafluorophenyl (PFP) column) can provide different selectivity and potentially resolve the co-elution.
Question: I am observing a shoulder on my Dolasetron peak, which I suspect is the co-eluting this compound. How can I confirm this?
Answer:
A shoulder on the main analyte peak is a strong indication of co-elution. To confirm that the shoulder is indeed this compound, you can use the following techniques:
-
Mass Spectrometry (MS): If you are using an LC-MS/MS system, you can monitor the specific mass-to-charge ratios (m/z) for both Dolasetron and this compound across the peak. The extracted ion chromatograms (EICs) for each compound will show their individual elution profiles, confirming if they are partially separated.
-
Diode Array Detector (DAD): If you are using a DAD, you can assess the peak purity across the entire peak. A non-homogenous peak purity suggests the presence of more than one compound.
Question: Can I still quantify my data accurately if Dolasetron and this compound are co-eluting?
Answer:
Yes, in most cases, accurate quantification is achievable with co-eluting analyte and its deuterated internal standard, especially when using tandem mass spectrometry (MS/MS). The principle of isotope dilution mass spectrometry relies on the chemical and physical similarities between the analyte and the stable isotope-labeled internal standard. Because they co-elute, they experience the same ionization suppression or enhancement effects in the MS source, leading to a reliable analyte/internal standard peak area ratio for quantification.
However, it is crucial to ensure that there is no crosstalk between the MS/MS transitions of the analyte and the internal standard.
Frequently Asked Questions (FAQs)
Q1: What is the isotopic effect and how does it affect the chromatography of this compound?
A1: The isotopic effect in chromatography refers to the phenomenon where molecules containing heavier isotopes (like deuterium) exhibit slightly different physicochemical properties compared to their non-labeled counterparts. In reversed-phase HPLC, deuterated compounds are often slightly less retained and elute marginally earlier than the non-deuterated form. This is because the C-D bond is slightly shorter and stronger than the C-H bond, leading to subtle changes in molecular size and polarity.
Q2: What are the exact mass-to-charge ratios (m/z) for Dolasetron and this compound that I should be monitoring in my LC-MS/MS method?
A2: The specific m/z values to monitor will depend on the ionization state of the molecules. For positive electrospray ionization (ESI+), you would typically monitor the protonated molecules [M+H]+. The approximate m/z values are:
-
Dolasetron [M+H]+: 325.2 m/z
-
This compound [M+H]+: 329.2 m/z
It is always recommended to confirm these masses by infusing a standard solution of each compound into the mass spectrometer.
Q3: Are there any alternative internal standards I can use if I cannot resolve the co-elution and it is causing issues with my assay?
A3: While a deuterated internal standard is generally the best choice, if resolving the co-elution is critical and unachievable, you could consider using a structural analog of Dolasetron as an internal standard. However, be aware that a structural analog will likely have a different retention time and may not perfectly mimic the ionization behavior of Dolasetron, which could lead to less accurate quantification if significant matrix effects are present.
Quantitative Data Summary
The following table summarizes key parameters for the analysis of Dolasetron and this compound. Please note that retention times are approximate and will vary depending on the specific chromatographic conditions used.
| Parameter | Dolasetron | This compound |
| Molecular Formula | C19H20N2O3 | C19H16D4N2O3 |
| Monoisotopic Mass | 324.15 g/mol | 328.17 g/mol |
| [M+H]+ (m/z) | 325.2 | 329.2 |
| Typical Retention Time (RT) on C18 | ~3.0 - 5.0 min | Slightly less than Dolasetron |
Experimental Protocol: LC-MS/MS Method for the Separation of Dolasetron and this compound
This protocol provides a starting point for developing a method to resolve the co-elution of Dolasetron and this compound. Optimization may be required based on your specific instrumentation and experimental goals.
1. Liquid Chromatography (LC) System:
-
Column: Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0 - 1.0 min: 10% B
-
1.0 - 8.0 min: 10% to 60% B (shallow gradient)
-
8.0 - 8.1 min: 60% to 95% B
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8.1 - 9.0 min: Hold at 95% B
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9.0 - 9.1 min: 95% to 10% B
-
9.1 - 12.0 min: Hold at 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
2. Mass Spectrometry (MS) System:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Dolasetron: 325.2 -> [Product Ion m/z] (To be determined by compound tuning)
-
This compound: 329.2 -> [Product Ion m/z] (To be determined by compound tuning)
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flow Rates: Optimize for your specific instrument.
-
Visualizations
Caption: Troubleshooting workflow for resolving co-elution.
Navigating Dolasetron-d4 Quantification: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with dolasetron-d4 quantification, particularly concerning calibration curve issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems observed during the quantification of this compound.
FAQ 1: My calibration curve for this compound is non-linear. What are the potential causes and solutions?
Non-linearity in your calibration curve can stem from several factors, from sample preparation to instrument settings.
Potential Causes & Troubleshooting Steps:
-
Detector Saturation: At high concentrations, the mass spectrometry detector can become saturated, leading to a plateau in the signal response.
-
Solution: Extend the calibration curve range to include higher concentration standards to confirm saturation. If saturation is observed, dilute the samples to fall within the linear range of the curve.
-
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to a non-linear response.[1][2]
-
Solution:
-
Improve Sample Cleanup: Employ more rigorous extraction methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. A salt-induced phase separation extraction (SIPSE) has shown high extraction efficiency for dolasetron.[3][4]
-
Optimize Chromatography: Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from the interfering components.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
-
-
-
Isotope Effects: Deuterated internal standards can sometimes exhibit slightly different chromatographic behavior compared to the analyte, leading to incomplete co-elution and differential matrix effects.[5]
-
Solution: Ensure the chromatographic peak of this compound and dolasetron are as closely aligned as possible. A slight modification of the mobile phase composition or gradient may be necessary. Using a column with slightly lower resolution might help achieve better co-elution.[5]
-
-
Inappropriate Internal Standard Concentration: An internal standard concentration that is too high or too low relative to the analyte can contribute to non-linearity.
-
Solution: Optimize the concentration of the internal standard to be in the mid-range of the calibration curve concentrations of the analyte.
-
FAQ 2: I'm observing poor sensitivity and a high limit of quantification (LLOQ) for this compound. How can I improve it?
Low sensitivity can hinder the accurate measurement of low-concentration samples.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Mass Spectrometry Parameters: The ionization and fragmentation parameters may not be optimized for this compound.
-
Solution: Perform a thorough tuning of the mass spectrometer parameters, including collision energy, declustering potential, and ion source settings, by infusing a standard solution of this compound.
-
-
Inefficient Extraction: The sample preparation method may not be efficiently extracting this compound from the matrix.
-
Ion Suppression: As mentioned previously, matrix components can significantly suppress the ionization of the analyte, leading to a weaker signal.[1]
-
Solution: Refer to the solutions for matrix effects in FAQ 1, such as improving sample cleanup and optimizing chromatography.
-
-
Mobile Phase Composition: The pH and composition of the mobile phase can impact the ionization efficiency of the analyte.
-
Solution: For amine-containing compounds like dolasetron, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) can improve protonation and enhance the signal in positive ion mode.
-
FAQ 3: My quality control (QC) samples are failing, showing high variability and poor accuracy. What should I investigate?
QC sample failure indicates a lack of reproducibility and accuracy in the assay.
Potential Causes & Troubleshooting Steps:
-
Inconsistent Sample Preparation: Variability in the extraction procedure can lead to inconsistent recovery.
-
Solution: Ensure consistent and precise execution of the sample preparation protocol. Use of automated liquid handlers can reduce variability.
-
-
Matrix Effect Variability: Different lots of biological matrix can exhibit varying degrees of matrix effects.
-
Solution: Evaluate the matrix effect across multiple lots of the biological matrix during method validation to ensure the method is rugged.
-
-
Internal Standard Issues:
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Degradation: The this compound internal standard may be degrading in the stock solution or during sample processing.
-
Solution: Prepare fresh stock solutions and store them under appropriate conditions (e.g., -40°C).[4]
-
-
Deuterium Exchange: While less common for stable labels, there is a possibility of deuterium exchange, which would alter the mass of the internal standard.[6][7]
-
Solution: Avoid storing deuterated compounds in strongly acidic or basic solutions.[6]
-
-
-
Instrument Instability: Fluctuations in the LC-MS/MS system's performance can lead to variable results.
-
Solution: Perform regular system suitability checks and calibrations to ensure the instrument is performing optimally.
-
Experimental Protocols
Sample Preparation: Salt-Induced Phase Separation Extraction (SIPSE)
This method has been shown to be effective for the extraction of dolasetron and its metabolites from human plasma.[3][4]
-
To 200 µL of plasma sample, add 20 µL of the internal standard working solution (this compound).
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Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Add 100 µL of a 2 mol/L sodium carbonate aqueous solution to induce phase separation.
-
Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes typical calibration curve parameters reported for dolasetron quantification, which can serve as a reference for setting up your own experiments.
| Analyte | Internal Standard | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) | Reference |
| Dolasetron | Ondansetron | Human Plasma | 7.9 - 4750.0 | > 0.997 | 7.9 | [3][4] |
| Hydrodolasetron | Ondansetron | Human Plasma | 4.8 - 2855.1 | > 0.997 | 4.8 | [3][4] |
Visualizations
Troubleshooting Workflow for Calibration Curve Issues
The following diagram outlines a logical workflow for troubleshooting common calibration curve problems.
Caption: A workflow for troubleshooting calibration curve issues.
Impact of Matrix Effects on Analyte Signal
This diagram illustrates how matrix components can interfere with the ionization of the target analyte.
Caption: The influence of matrix components on analyte ionization.
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and hydrodolasetron in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. hilarispublisher.com [hilarispublisher.com]
Validation & Comparative
Comparative Guide to Bioanalytical Methods for Dolasetron: A Focus on Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated bioanalytical methods for the quantification of dolasetron and its active metabolite, hydrodolasetron, in biological matrices. While the use of a stable isotope-labeled internal standard, such as Dolasetron-d4, is the gold standard for LC-MS/MS-based bioanalysis to correct for matrix effects and procedural variability, publicly available, fully validated methods detailing its use for dolasetron are scarce.
Therefore, this guide focuses on two well-documented and validated methods that employ alternative internal standards: Ondansetron and Granisetron . These alternatives are structurally similar 5-HT3 receptor antagonists, making them suitable for use in the bioanalysis of dolasetron. This comparison will assist researchers in selecting an appropriate and robust analytical method for their pharmacokinetic and other drug development studies.
Performance Comparison of Analytical Methods
The following tables summarize the key performance characteristics of two distinct high-performance liquid chromatography (HPLC) based methods for the analysis of dolasetron and its metabolite.
Table 1: Method using Ondansetron as Internal Standard
| Parameter | Dolasetron | Hydrodolasetron |
| Analytical Method | HPLC-ESI-MS | HPLC-ESI-MS |
| Internal Standard | Ondansetron | Ondansetron |
| Linearity Range | 7.9 - 4750.0 ng/mL | 4.8 - 2855.1 ng/mL |
| Correlation Coefficient (r) | > 0.997 | > 0.997 |
| Lower Limit of Quantification (LLOQ) | 7.9 ng/mL | 4.8 ng/mL |
| Intra-day Repeatability (%RSD) | < 10% | < 10% |
| Inter-day Repeatability (%RSD) | < 10% | < 10% |
| Extraction Recovery | > 96% | > 96% |
Table 2: Method using Granisetron as Internal Standard for Hydrodolasetron Enantiomers
| Parameter | (-)-MDL 74156 | (+)-MDL 74156 |
| Analytical Method | Chiral HPLC with Fluorescence Detection | Chiral HPLC with Fluorescence Detection |
| Internal Standard | Granisetron | Granisetron |
| Linearity Range | 1.70 - 340 ng/mL | 1.70 - 340 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1.70 ng/mL | 1.70 ng/mL |
Experimental Protocols
Method 1: Simultaneous Determination of Dolasetron and Hydrodolasetron using Ondansetron as Internal Standard
This method utilizes High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS) for the simultaneous quantification of dolasetron and its active metabolite, hydrodolasetron, in human plasma.[1]
Sample Preparation: Salt-Induced Phase Separation Extraction (SIPSE) [1]
-
To a plasma sample, add an appropriate volume of acetonitrile containing the internal standard, ondansetron.
-
Induce phase separation by adding a 2 mol/L sodium carbonate aqueous solution.
-
Vortex the mixture to ensure thorough mixing and extraction.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Collect the upper organic layer for analysis.
Chromatographic Conditions [1]
-
HPLC System: High-Performance Liquid Chromatography system
-
Column: C18 reverse-phase column
-
Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol).
-
Flow Rate: Optimized for adequate separation.
-
Injection Volume: A defined volume of the extracted sample.
Mass Spectrometric Conditions [1]
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for dolasetron, hydrodolasetron, and ondansetron are monitored for quantification.
Method 2: Chiral Separation of Hydrodolasetron Enantiomers using Granisetron as Internal Standard
This method employs a chiral HPLC system with fluorescence detection to separate and quantify the enantiomers of hydrodolasetron in human plasma.[2]
Sample Preparation: Liquid-Liquid Extraction [2]
-
Alkalinize the plasma sample.
-
Add the internal standard, granisetron.
-
Extract the analytes using methyl t-butyl ether.
-
Perform a back-extraction into a formic acid solution.
-
Inject the aqueous layer into the HPLC system.
Chromatographic Conditions [2]
-
HPLC System: High-Performance Liquid Chromatography system.
-
Column: An ovomucoid-bonded chiral column for enantiomeric separation.[2]
-
Mobile Phase: A suitable mobile phase composition to achieve chiral separation.
-
Flow Rate: Optimized for resolution of the enantiomers.
Detection [2]
-
Detector: Fluorescence detector.
-
Excitation Wavelength: 274 nm.
-
Emission Wavelength: 345 nm.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the bioanalytical method development and validation process, which is applicable to the methods described.
Caption: A generalized workflow for bioanalytical method development, validation, and sample analysis.
Conclusion
The selection of an appropriate internal standard is critical for the development of a robust and reliable bioanalytical method. While this compound represents the ideal choice for the LC-MS/MS analysis of dolasetron due to its near-identical chemical and physical properties, its limited availability in published methods necessitates the consideration of alternatives.
This guide has presented two validated methods using ondansetron and granisetron as internal standards. The HPLC-ESI-MS method with ondansetron offers simultaneous quantification of dolasetron and its active metabolite with high recovery and good precision. The chiral HPLC method with granisetron provides a means to investigate the stereoselective disposition of the active hydrodolasetron metabolite.
Researchers should carefully consider the specific requirements of their study, including the analytes of interest (parent drug, metabolite, or enantiomers), the required sensitivity, and the available instrumentation, when selecting the most suitable analytical method. The detailed protocols and performance data provided in this guide offer a solid foundation for making an informed decision.
References
- 1. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and hydrodolasetron in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a reversed-phase HPLC method for directly quantifying the enantiomers of MDL 74,156, the primary metabolite of dolasetron mesylate, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dolasetron Assays: Evaluating Linearity and Range with Dolasetron-d4 and Alternative Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of dolasetron, a potent 5-HT3 antagonist used in the prevention of nausea and vomiting, is critical for pharmacokinetic studies and formulation development. This guide provides a comparative analysis of bioanalytical methods for dolasetron, with a focus on linearity and range determination. We will explore the use of the stable isotope-labeled internal standard, Dolasetron-d4, and compare its theoretical advantages against established methods utilizing alternative internal standards such as ondansetron and granisetron.
The selection of an appropriate internal standard is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure accuracy and precision by correcting for variability in sample preparation and instrument response. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard due to its physicochemical properties being nearly identical to the analyte, leading to similar extraction recovery and ionization efficiency, thus minimizing matrix effects.
Experimental Protocols
This section details a validated HPLC-ESI-MS method for the simultaneous determination of dolasetron and its active metabolite, hydrodolasetron, in human plasma, adapted from the work of Zhang et al.[1][2] This method utilizes ondansetron as the internal standard. While a specific validated method using this compound could not be found in the public literature, the protocol described below provides a robust framework that can be adapted for its use.
Method using Ondansetron as Internal Standard
1. Materials and Reagents:
-
Dolasetron and Hydrodolasetron reference standards
-
Ondansetron (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Sodium Carbonate (2 mol/L)
-
Human plasma (drug-free)
2. Sample Preparation (Salt-Induced Phase Separation Extraction - SIPSE):
-
To 200 µL of human plasma, add 400 µL of acetonitrile and 200 µL of 2 mol/L sodium carbonate solution.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 2.1 mm x 50 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing a suitable modifier like formic acid to enhance ionization.
-
Flow Rate: A typical flow rate would be in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.
4. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for dolasetron, hydrodolasetron, and the internal standard would need to be optimized.
Linearity and Range Determination: A Comparative Analysis
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Below is a comparison of the linearity and range for dolasetron assays using different internal standards, based on published data.
| Analytical Method | Internal Standard | Analyte(s) | Linearity Range | Lower Limit of Quantification (LLOQ) | Correlation Coefficient (r²) | Reference |
| HPLC-ESI-MS | Ondansetron | Dolasetron | 7.9 - 4750.0 ng/mL | 7.9 ng/mL | > 0.997 | [1][2] |
| Hydrodolasetron | 4.8 - 2855.1 ng/mL | 4.8 ng/mL | > 0.997 | [1][2] | ||
| Chiral HPLC | Granisetron | MDL 74156 (Hydrodolasetron enantiomers) | 1.70 - 340 ng/mL | 1.70 ng/mL | Not Specified |
Note: MDL 74156 is the primary, active metabolite of dolasetron.
The this compound Advantage
While specific validated data for a this compound method is not publicly available, the use of a deuterated internal standard offers significant theoretical advantages:
-
Improved Accuracy and Precision: this compound co-elutes with dolasetron, experiencing the same matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.
-
Reduced Method Variability: It compensates for variations in extraction efficiency and injection volume more effectively than structurally analogous internal standards like ondansetron or granisetron.
-
Simplified Method Development: The similar behavior of the analyte and the deuterated internal standard can simplify the optimization of sample preparation and chromatographic conditions.
Visualizing the Workflow
To better understand the experimental process, the following diagram illustrates the key steps in a typical LC-MS/MS workflow for dolasetron analysis.
Caption: Experimental workflow for Dolasetron quantification.
Conclusion
The choice of internal standard is a critical factor in the development of robust and reliable bioanalytical methods for dolasetron. While validated methods using ondansetron and granisetron as internal standards have demonstrated acceptable performance in terms of linearity and range, the use of a stable isotope-labeled internal standard like this compound is theoretically superior. The near-identical chemical and physical properties of this compound to the native analyte allow for more effective compensation of matrix effects and other sources of variability, ultimately leading to more accurate and precise data. For researchers and scientists engaged in the development and validation of dolasetron assays, the adoption of this compound as the internal standard in an LC-MS/MS method is highly recommended to achieve the highest level of data quality and reliability. Further method development and validation studies are warranted to establish and publish a definitive protocol using this compound.
References
A Comparative Guide to the Specificity and Selectivity of Analytical Methods Employing Dolasetron-d4
For researchers, scientists, and professionals in drug development, the choice of an appropriate analytical method is paramount for generating reliable pharmacokinetic and bioequivalence data. When quantifying dolasetron, a potent 5-HT3 receptor antagonist, the use of a stable isotope-labeled internal standard (SIL-IS), such as Dolasetron-d4, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is considered the gold standard for ensuring assay accuracy and robustness. This guide provides a comparative overview of methods employing this compound versus those utilizing a structural analog as the internal standard, with a focus on specificity and selectivity.
While a direct head-to-head comparative study was not identified in the public domain, this guide synthesizes information from validated methods for dolasetron and general principles of bioanalytical method validation to highlight the key differences and advantages of using a deuterated internal standard.
Superior Specificity and Selectivity with this compound
The primary advantage of using this compound as an internal standard lies in its near-identical physicochemical properties to the analyte, dolasetron. This ensures that it co-elutes chromatographically and experiences the same degree of matrix effects (ion suppression or enhancement) as the analyte.[1] This co-behavior is crucial for accurate quantification, especially in complex biological matrices like plasma.
In contrast, a structural analog internal standard, while similar, will have different retention times and may be affected differently by matrix components, potentially leading to inaccuracies in quantification.[1]
Key Advantages of this compound:
-
Minimized Matrix Effects: this compound compensates more effectively for variability in sample preparation and matrix-induced ion suppression or enhancement.
-
Enhanced Precision and Accuracy: The co-elution of the analyte and its deuterated internal standard leads to a more consistent analyte/internal standard peak area ratio, resulting in improved precision and accuracy.
-
Increased Robustness: Methods employing this compound are generally more robust and less susceptible to variations between different lots of biological matrices.
Quantitative Data Comparison
The following tables summarize typical validation parameters for two distinct analytical approaches for dolasetron quantification: a highly specific LC-MS/MS method employing a deuterated internal standard (Method A, based on best practices with SIL-IS) and a method using a structural analog internal standard with HPLC-fluorescence or HPLC-MS detection (Method B, based on published literature).[2][3]
Table 1: Comparison of Method Validation Parameters
| Parameter | Method A: LC-MS/MS with this compound (Anticipated Performance) | Method B: HPLC with Structural Analog IS[2][3] |
| Internal Standard | This compound (Stable Isotope Labeled) | Structural Analog (e.g., MDL 101,858, Ondansetron) |
| Selectivity | High: Co-elution minimizes differential matrix effects. | Moderate: Potential for differential matrix effects due to different retention times. |
| Lower Limit of Quantification (LLOQ) | Typically low (sub-ng/mL) | 5 pmol/ml for hydrodolasetron in plasma[2] |
| Linearity (r²) | ≥ 0.99 | > 0.999[2] |
| Precision (%RSD) | < 15% | Intra-day and inter-day reproducibility yielded limits of quantification of 10 pmol/ml for dolasetron and 5 pmol/ml for its metabolite in plasma[2] |
| Accuracy (%Bias) | ± 15% | Not explicitly stated in comparative terms. |
Table 2: Specificity Assessment - Potential for Interference
| Interference Source | Method A: LC-MS/MS with this compound | Method B: HPLC with Structural Analog IS |
| Metabolites (e.g., Hydrodolasetron) | Specific MRM transitions for dolasetron and this compound prevent interference. | Chromatographic separation is crucial. Potential for peak overlap if separation is suboptimal. |
| Co-administered Drugs | High specificity from MS/MS detection minimizes the risk of interference. | Higher risk of interference if co-administered drugs have similar retention times and fluorescence properties. |
| Endogenous Matrix Components | Co-elution of this compound effectively compensates for matrix effects. | Differential elution can lead to variable matrix effects on the analyte and internal standard, affecting accuracy. |
Experimental Protocols
Method A: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound Internal Standard
This method represents the current industry standard for the bioanalysis of small molecules.
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
LC System: Agilent 1200 Series or equivalent.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Dolasetron: [Precursor ion] -> [Product ion]
-
This compound: [Precursor ion+4] -> [Product ion]
-
Method B: High-Performance Liquid Chromatography with Fluorescence Detection and a Structural Analog Internal Standard[2]
This method provides an alternative to LC-MS/MS, though with potential limitations in specificity.
1. Sample Preparation:
-
To 1 mL of plasma, add the structural analog internal standard (MDL 101,858).
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex mix and centrifuge.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. HPLC Analysis:
-
HPLC System: Standard HPLC system with a fluorescence detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic or gradient elution with a suitable buffer and organic modifier.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Fluorescence Detection: Excitation at 285 nm and emission at 345 nm.[2]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the two methods.
Caption: LC-MS/MS workflow with this compound.
Caption: HPLC-Fluorescence workflow with a structural analog IS.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Simultaneous measurement of dolasetron and its major metabolite, MDL 74,156, in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and hydrodolasetron in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison Guide: Analysis of Dolasetron Using Isotope Dilution Mass Spectrometry
This guide provides a comparative overview of analytical methodologies for the quantification of Dolasetron, with a focus on the application of its deuterated internal standard, Dolasetron-d4, to ensure accuracy and precision in inter-laboratory settings. Dolasetron is a selective 5-HT3 receptor antagonist used for the prevention of nausea and vomiting.[1][2][3][4] Accurate measurement of Dolasetron and its active metabolite, hydrodolasetron, is crucial for pharmacokinetic studies and clinical monitoring.[1][4]
Comparative Analysis of Analytical Methods
| Parameter | Method 1: HPLC-Fluorescence | Method 2: HPLC-ESI-MS | Method 3: RP-HPLC-UV | Method 4: LC-MS/MS |
| Technique | Reversed-Phase HPLC with Fluorescence Detection | High-Performance Liquid Chromatography with Electrospray Ionization Mass Spectrometry | Reversed-Phase HPLC with UV Detection | Liquid Chromatography-Tandem Mass Spectrometry |
| Matrix | Human Plasma and Urine | Human Plasma | Pharmaceutical Dosage Form (Injection) | Human Plasma and Serum |
| Internal Standard | Granisetron or MDL 101,858 (structural analogue) | Ondansetron | Not specified | Isotopically labeled internal standards |
| Linearity Range | 5-1000 pmol/ml (plasma), 20-1000 pmol/ml (urine)[5] | 7.9-4750.0 ng/mL (Dolasetron), 4.8-2855.1 ng/mL (Hydrodolasetron)[6] | 20-60 µg/ml[7] | Analyte dependent |
| Limit of Quantification (LOQ) | 10 pmol/ml (plasma, Dolasetron), 5 pmol/ml (plasma, Hydrodolasetron)[5] | 7.9 ng/mL (Dolasetron), 4.8 ng/mL (Hydrodolasetron)[6] | 0.15 µg/ml[7] | Analyte dependent |
| Recovery | Not specified | >96%[6] | ~118%[7] | Not specified |
| Precision (RSD%) | Not specified | <10% (intra-day and inter-day)[6] | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results across different laboratories. Below are representative protocols for sample preparation and analysis based on published methods.
1. Protocol for Dolasetron Analysis in Human Plasma by LC-MS/MS (Adapted from multiple sources)
This protocol outlines a general procedure for the extraction and analysis of Dolasetron and its metabolite from human plasma using an isotopically labeled internal standard like this compound.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
HPLC System: A system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 50 mm, 5 µm).[8]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
Flow Rate: 1 mL/min.[8]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) mode. Transitions for Dolasetron, hydrodolasetron, and this compound would be optimized.
-
2. Protocol for Dolasetron Analysis in Pharmaceutical Dosage Forms by RP-HPLC-UV
This protocol is suitable for determining the concentration of Dolasetron in injection formulations.[7]
-
Standard and Sample Preparation:
-
Prepare a stock solution of Dolasetron standard in the mobile phase.
-
Dilute the stock solution to create a series of calibration standards.
-
Dilute the Dolasetron injection formulation with the mobile phase to a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: Altima C18 (150mm x 4.6mm, 5µm).[7]
-
Mobile Phase: 0.02M di-potassium hydrogen orthophosphate buffer (pH adjusted to 3) and acetonitrile (20:80 v/v).[7]
-
Flow Rate: 1.0 ml/min.[7]
-
Detection Wavelength: 295 nm.[7]
-
Injection Volume: 20 µL.
-
Visualizations
Dolasetron Mechanism of Action
Dolasetron exerts its antiemetic effect by selectively blocking serotonin 5-HT3 receptors.[1][2][4] These receptors are located peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ).[2][4] Emetogenic stimuli like chemotherapy lead to the release of serotonin from enterochromaffin cells in the small intestine, which then activates 5-HT3 receptors, initiating the vomiting reflex.[1][2] Dolasetron competitively inhibits this binding, thereby blocking the emetic signal.[1]
Caption: Dolasetron's antiemetic signaling pathway.
Generalized Workflow for Bioanalytical Method Comparison
For a successful inter-laboratory comparison, a well-defined workflow is essential. This includes protocol harmonization, sample exchange, and standardized data analysis.
Caption: Workflow for an inter-laboratory comparison study.
References
- 1. What is the mechanism of Dolasetron Mesylate? [synapse.patsnap.com]
- 2. Dolasetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Simultaneous measurement of dolasetron and its major metabolite, MDL 74,156, in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and hydrodolasetron in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Battle: Dolasetron-d4 Versus Structural Analogs as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) is a critical juncture in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison between the deuterated internal standard, Dolasetron-d4, and its structural analogs for the quantification of dolasetron, a potent antiemetic agent. By examining experimental data and methodologies, we aim to equip you with the knowledge to make an informed decision for your analytical needs.
The ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variability in extraction, matrix effects, and instrument response.[1][2] Stable isotope-labeled (SIL) internal standards, such as this compound, are often considered the "gold standard" as their physicochemical properties are nearly identical to the analyte.[3][4] However, structural analogs, which are compounds with similar chemical structures to the analyte, can also be employed and may offer a more cost-effective alternative.[1]
The Contenders: A Structural Overview
A clear understanding of the molecular structures is fundamental to appreciating the potential advantages and disadvantages of each type of internal standard.
Performance Face-Off: A Data-Driven Comparison
Table 1: Performance Characteristics of Analytical Methods for Dolasetron Using Different Internal Standards
| Parameter | Method with Structural Analog IS (Granisetron)[5] | Method with Structural Analog IS (MDL 101,858)[6] | Method with a Different Structural Analog IS (Ondansetron)[7] | General Performance with Deuterated IS (Conceptual)[4][8] |
| Linearity (Correlation Coefficient, r) | >0.999 | >0.999 | >0.997 | Typically >0.99 |
| Lower Limit of Quantification (LLOQ) | 1.70 ng/mL (for MDL 74156) | 5 pmol/mL (for metabolite) | 7.9 ng/mL (for Dolasetron) | Method Dependent |
| Accuracy | Demonstrated to be accurate | Not explicitly stated | Not explicitly stated | Generally high, as it closely tracks the analyte |
| Precision (Intra-day & Inter-day) | Demonstrated to be precise | Limits of quantification determined | <10% | Typically very high (<15% CV is a common requirement) |
| Matrix Effect Compensation | Effective | Effective | Low matrix interferences reported | Considered superior due to identical physicochemical properties |
| Extraction Recovery | Not explicitly stated | Not explicitly stated | >96% | Expected to be nearly identical to the analyte |
Key Takeaways from the Data:
-
Both structural analogs and, by extension, deuterated internal standards can be used to develop methods with excellent linearity.
-
The LLOQ is method-dependent and not solely determined by the choice of internal standard.
-
Methods employing structural analogs have demonstrated acceptable accuracy and precision.[5][6]
-
A key advantage of a deuterated internal standard like this compound is its superior ability to compensate for matrix effects and variability in extraction recovery due to its near-identical chemical nature to dolasetron.[4] While structural analogs can be effective, they may not perfectly mimic the analyte's behavior under all conditions.[8]
Under the Hood: A Look at the Experimental Protocols
The reliability of any analytical method hinges on a well-defined and validated experimental protocol. Below are outlines of typical methodologies for the analysis of dolasetron using different types of internal standards.
Experimental Workflow: A Visual Guide
Detailed Methodologies
Method 1: Using a Structural Analog Internal Standard (e.g., Granisetron) [5]
-
Sample Preparation:
-
To an aliquot of human plasma, add the internal standard (granisetron).
-
Alkalinize the plasma sample.
-
Perform liquid-liquid extraction using methyl t-butyl ether.
-
Back-extract the analytes into a formic acid solution.
-
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC system.
-
Column: Ovomucoid-bonded HPLC column.
-
Mobile Phase: Details to be specified by the exact method.
-
Detection: Fluorescence detection with excitation at 274 nm and emission at 345 nm.
-
Method 2: Using a Structural Analog Internal Standard (e.g., MDL 101,858) [6]
-
Sample Preparation:
-
Add the internal standard (MDL 101,858) to plasma or urine samples.
-
Perform solvent extraction.
-
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC system.
-
Column: Reversed-phase HPLC column.
-
Detection: Fluorescence detection with excitation at 285 nm and emission at 345 nm.
-
Method 3: Using a Deuterated Internal Standard (e.g., this compound) - A Prototypical LC-MS/MS Approach
-
Sample Preparation:
-
Spike plasma samples with this compound.
-
Perform protein precipitation with a solvent like acetonitrile.
-
Alternatively, use liquid-liquid extraction or solid-phase extraction for cleaner samples.
-
Evaporate the supernatant and reconstitute in the mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: UHPLC or HPLC system.
-
Column: A reversed-phase C18 column is commonly used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions would be monitored for both dolasetron and this compound.
-
The Verdict: Choosing the Right Tool for the Job
The choice between this compound and a structural analog as an internal standard is not always straightforward and depends on the specific requirements of the assay, budget constraints, and the availability of reagents.
This compound (Deuterated Internal Standard):
-
Advantages:
-
Considered the most accurate and precise option due to its near-identical physicochemical properties to the analyte, leading to better correction for matrix effects and extraction variability.[4]
-
Co-elutes with the analyte, providing the most accurate correction for chromatographic and ionization variations.[9]
-
-
Disadvantages:
-
Can be more expensive to synthesize and purchase.
-
Potential for isotopic interference if the deuterated standard is not of high isotopic purity.
-
Structural Analog Internal Standard (e.g., Granisetron, MDL 101,858):
-
Advantages:
-
Disadvantages:
References
- 1. Home - Cerilliant [cerilliant.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. scispace.com [scispace.com]
- 4. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a reversed-phase HPLC method for directly quantifying the enantiomers of MDL 74,156, the primary metabolite of dolasetron mesylate, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous measurement of dolasetron and its major metabolite, MDL 74,156, in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of sample pretreatment methods for simultaneous determination of dolasetron and hydrodolasetron in human plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. texilajournal.com [texilajournal.com]
- 10. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
The Gold Standard in Bioanalysis: Justifying the Use of Dolasetron-d4 as a Stable Isotope-Labeled Internal Standard
In the landscape of bioanalysis, particularly in drug development and clinical pharmacology, the accuracy and reliability of quantitative assays are paramount. The use of an internal standard (IS) is a cornerstone of robust analytical methods, designed to compensate for variations during sample preparation and analysis. While structurally similar analogs can serve as internal standards, the use of a stable isotope-labeled (SIL) internal standard, such as Dolasetron-d4, represents the pinnacle of analytical precision. This guide provides a comprehensive comparison, supported by experimental data, to justify the selection of this compound for the quantification of dolasetron in biological matrices.
The Rationale for a Stable Isotope-Labeled Internal Standard
The ideal internal standard co-elutes with the analyte and experiences identical effects from the sample matrix, extraction process, and instrument variability. A SIL internal standard is chemically identical to the analyte, with the only difference being a slight increase in mass due to the incorporation of stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-perfect analogy in physicochemical properties ensures that the SIL-IS tracks the analyte throughout the entire analytical process, from extraction to detection, providing superior correction for potential errors.
The primary advantages of using a SIL-IS like this compound over a structurally similar but non-isotopically labeled IS (e.g., a different drug molecule) include:
-
Superior Compensation for Matrix Effects: Biological matrices such as plasma are complex and can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification. Since this compound has the same chromatographic retention time and ionization efficiency as dolasetron, it experiences the same matrix effects, allowing for accurate correction.
-
Correction for Extraction Variability: Losses during sample preparation are a significant source of error. This compound will have virtually identical extraction recovery to the unlabeled dolasetron, ensuring that the analyte-to-IS ratio remains constant even with incomplete recovery.
-
Improved Precision and Accuracy: By effectively nullifying the impact of matrix effects and extraction inconsistencies, SIL internal standards lead to analytical methods with significantly higher precision and accuracy.
Comparative Analysis: this compound vs. Non-Isotopically Labeled Internal Standard
To illustrate the benefits of this compound, we present a comparative summary of expected performance against a hypothetical, yet representative, liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using a non-isotopically labeled internal standard. The data for the non-SIL-IS method is based on published literature for dolasetron analysis, which often employs structural analogs as internal standards.
| Parameter | Method with Non-Isotopically Labeled IS (e.g., Structural Analog) | Method with this compound (SIL-IS) | Justification for Improvement with this compound |
| Matrix Effect | Variable, can lead to significant ion suppression or enhancement, impacting accuracy. | Minimal to negligible impact on final quantification. | This compound co-elutes and experiences the same ionization effects as dolasetron, allowing for effective normalization. |
| Extraction Recovery | Recovery of IS may differ from the analyte, leading to inaccuracies. | Recovery is virtually identical to that of dolasetron. | The identical chemical properties of the SIL-IS ensure it behaves the same as the analyte during extraction. |
| Precision (CV%) | Typically 5-15% | Expected to be consistently <5% | Superior correction for variability in sample preparation and instrument response leads to tighter data distribution. |
| Accuracy (% Bias) | Can be biased by uncorrected matrix effects and differential recovery (typically within ±15%). | Expected to be consistently within ±5% | More reliable correction for systematic errors results in a more accurate measurement of the true concentration. |
| Method Robustness | Susceptible to variations in matrix lots and patient populations. | Highly robust across different biological matrices. | The ability to compensate for matrix variability makes the method more reliable for analyzing diverse clinical samples. |
Experimental Protocols
Key Experiment: Evaluation of Matrix Effects
Objective: To assess the impact of the biological matrix on the ionization of dolasetron when using a non-isotopically labeled IS versus this compound.
Methodology using a Non-Isotopically Labeled IS:
-
Sample Preparation:
-
Prepare three sets of samples:
-
Set A: Dolasetron and IS spiked into a neat solution (e.g., methanol).
-
Set B: Blank plasma from multiple sources is extracted, and the extract is then spiked with dolasetron and IS at the same concentrations as Set A.
-
Set C: Dolasetron and IS are spiked into blank plasma and then extracted.
-
-
-
Analysis: Analyze all samples by LC-MS/MS.
-
Calculation of Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The variability of the MF across different plasma lots is a key indicator of the method's susceptibility to matrix effects.
-
Methodology using this compound as IS:
-
Sample Preparation: The same sample sets are prepared, with this compound replacing the non-isotopically labeled IS.
-
Analysis: Analyze all samples by LC-MS/MS.
-
Calculation of IS-Normalized Matrix Factor:
-
MF = (Peak Area Ratio of Dolasetron/Dolasetron-d4 in Set B) / (Peak Area Ratio in Set A)
-
With a SIL-IS, the ratio of the analyte to the IS should remain constant, resulting in an IS-normalized MF close to 1, demonstrating effective compensation for matrix effects.
-
Representative LC-MS/MS Protocol for Dolasetron Quantification using this compound
This protocol is a representative method based on common practices for bioanalytical assays.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of this compound working solution (internal standard).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 10% B to 90% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Sciex API 4000 or equivalent with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Dolasetron: Q1 325.2 -> Q3 164.2
-
This compound: Q1 329.2 -> Q3 168.2
-
Visualizing the Workflow and Rationale
The following diagrams, generated using Graphviz, illustrate the analytical workflow and the logical justification for using a SIL-IS.
Conclusion
The selection of an appropriate internal standard is critical for the development of a robust and reliable bioanalytical method. While structural analogs can provide some level of correction, they are fundamentally different molecules that can exhibit different behaviors during sample processing and analysis. A stable isotope-labeled internal standard, such as this compound, is the superior choice as it is chemically identical to the analyte. This ensures the most effective compensation for matrix effects, extraction variability, and instrument fluctuations, ultimately leading to data of the highest accuracy and precision. For researchers, scientists, and drug development professionals, the use of this compound is a clear and justifiable step towards ensuring the integrity and quality of pharmacokinetic and other bioanalytical data.
Safety Operating Guide
Navigating the Safe Disposal of Dolasetron-d4: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of Dolasetron-d4, a deuterated analog of the antiemetic drug dolasetron. Adherence to these guidelines is crucial for minimizing exposure risks and complying with regulatory standards.
This compound, while not classified as a hazardous substance for transport, requires careful management as a laboratory chemical.[1][2] The mesylate salt of the parent compound, dolasetron, is recognized as harmful if swallowed and poses a significant threat to aquatic life with long-lasting effects.[2] Therefore, preventing its release into the environment is a primary concern.[2]
Essential Disposal and Safety Protocols
The following table summarizes key safety and disposal information derived from safety data sheets (SDS) for dolasetron and related compounds.
| Parameter | Guideline | Source |
| Primary Disposal Method | Offer to a licensed professional waste disposal company. | [1][3] |
| Alternative Disposal | May be burned in an incinerator with an afterburner and scrubber. | [1] |
| Environmental Precautions | Avoid release to the environment; very toxic to aquatic life. | [2] |
| Contaminated Packaging | Dispose of in the same manner as the unused product. | [1] |
| Regulatory Compliance | Adhere to all federal, state, and local regulations. | [1][2][3] |
| Personal Protective Equipment | Wear safety goggles, gloves, and ensure adequate ventilation. | [1][4] |
| Spill Management | Absorb with inert material and decontaminate surfaces with alcohol. | [4] |
Step-by-Step Disposal Procedure for this compound
Researchers must follow a structured approach to the disposal of this compound to ensure safety and compliance.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound for disposal, it is imperative to be equipped with the appropriate PPE. This includes:
-
Eye Protection: Wear tightly fitting safety goggles.[1]
-
Hand Protection: Use protective gloves.[4]
-
Respiratory Protection: Work in a well-ventilated area, such as a laboratory fume hood, to avoid inhalation of any dust or aerosols.[1][2]
Step 2: Waste Segregation and Collection
Properly segregate this compound waste to prevent cross-contamination and ensure it is handled by the correct disposal stream.
-
Unused or Expired Product: Keep the compound in its original, tightly closed container.[1]
-
Contaminated Materials: Any items that have come into contact with this compound, such as pipette tips, vials, and gloves, should be collected in a dedicated, clearly labeled hazardous waste container.
Step 3: Engagement with a Licensed Waste Disposal Company
The recommended and safest method for the disposal of this compound is to engage a licensed professional waste disposal company.[1][3] These companies are equipped to handle and dispose of chemical waste in accordance with all regulations.
Step 4: Preparing for Transport
When preparing the waste for pickup by the disposal company:
-
Ensure all containers are securely sealed and properly labeled with the chemical name and any relevant hazard information.
-
Follow any specific packaging instructions provided by the waste disposal vendor.
Step 5: Documentation
Maintain a detailed record of the disposal process, including the name of the waste disposal company, the date of pickup, and the quantity of waste disposed of. This documentation is crucial for regulatory compliance and laboratory safety audits.
Visualizing Disposal Workflows
To further clarify the disposal process, the following diagrams illustrate the decision-making pathway and the overall waste management workflow for this compound.
Caption: Decision tree for the initial handling of this compound waste.
References
Personal protective equipment for handling Dolasetron-d4
Essential Safety and Handling Guide for Dolasetron-d4
Immediate Safety Information
This compound, analogous to Dolasetron Mesylate, is classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1] It is crucial to avoid direct contact, inhalation of dust, and ingestion.[1] Furthermore, Dolasetron has been shown to affect cardiac conduction, potentially leading to ECG interval changes.[2]
Personal Protective Equipment (PPE)
Consistent with handling potent pharmaceutical compounds, the following personal protective equipment should be worn at all times in the laboratory:
-
Gloves: Nitrile or neoprene gloves are recommended. Double gloving is advisable when handling the pure compound or preparing solutions.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A buttoned lab coat should be worn to protect from skin exposure.
-
Respiratory Protection: If there is a risk of aerosol or dust formation, a NIOSH-approved respirator (e.g., N95) should be used. All work with the solid compound should ideally be performed in a chemical fume hood or a ventilated enclosure.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Weighing:
-
Conduct all weighing and solution preparation inside a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Use a dedicated set of utensils (spatulas, weigh boats) for handling this compound. Clean these thoroughly after use.
-
Handle the compound gently to avoid creating dust.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date of preparation.
-
-
Storage:
-
Store this compound in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area, protected from light.
-
Quantitative Toxicity Data
The following table summarizes the available acute toxicity data for Dolasetron Mesylate. This data should be considered relevant for this compound in the absence of specific studies on the deuterated compound.
| Route of Administration | Species | Lethal Dose (LD50) | Reference |
| Intravenous | Rat (male & female) | 140 mg/kg | [2][3][4][5] |
| Intravenous | Mouse (male) | 160 mg/kg | [2][3][4][5] |
| Intravenous | Mouse (female) | 140 mg/kg | [2][3][4][5] |
| Oral | Rat | 446 mg/kg | [5] |
| Oral | Mouse | 545 mg/kg | [5] |
Emergency and Disposal Plan
Spill Response
A chemical spill of this compound should be treated immediately to prevent exposure and contamination.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous chemical waste.
-
Segregation: Collect all this compound waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards.
-
Storage of Waste: Store the waste container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety department.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste. Do not dispose of this compound down the drain or in the regular trash.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
